molecular formula C12H20O3 B3153989 (-)-Dihydrojasmonic acid CAS No. 76968-33-7

(-)-Dihydrojasmonic acid

Katalognummer: B3153989
CAS-Nummer: 76968-33-7
Molekulargewicht: 212.28 g/mol
InChI-Schlüssel: PQEYTAGBXNEUQL-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-9,10-Dihydrojasmonic acid is a hydrogenated derivative of jasmonic acid and a member of the plant growth regulator family known as jasmonates (JAs) . This compound serves as a crucial tool for researching the jasmonate signaling pathway, which mediates plant defense responses against herbivores and pathogens, as well as regulating plant growth and senescence . In scientific studies, (-)-9,10-Dihydrojasmonic acid is used to investigate the metabolism of jasmonates in plants. Research on barley shoots ( Hordeum vulgare ) has demonstrated that applied dihydrojasmonic acid is metabolized into various amino acid conjugates, such as with valine and isoleucine, and hydroxylated derivatives, providing key insights into how plants modify these signaling molecules . The formation of these conjugates, particularly with isoleucine, is a critical step for the activation of the jasmonate signaling pathway . This compound is therefore invaluable for phytochemical research, plant physiology studies, and exploring the molecular mechanisms of induced plant defense responses . By utilizing this reagent, researchers can deepen their understanding of plant hormone crosstalk, secondary metabolite production, and sustainable agricultural pest control strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEYTAGBXNEUQL-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313059
Record name (-)-Dihydrojasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98674-52-3
Record name (-)-Dihydrojasmonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98674-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Dihydrojasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrojasmonic acid, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7869SCH2L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of (-)-Dihydrojasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, isolation, and biological context of (-)-dihydrojasmonic acid for researchers, scientists, and drug development professionals. The information presented is based on existing knowledge of jasmonate biochemistry and phytohormone analysis.

Introduction

This compound is a naturally occurring oxylipin, a member of the jasmonate family of plant hormones.[1] These signaling molecules are integral to a plant's response to both biotic and abiotic stresses, as well as regulating growth and development.[2][3] The specific stereochemistry of this compound suggests a potentially distinct biological activity compared to its enantiomer and other jasmonate derivatives, making it a compound of interest for agricultural and pharmaceutical research.

While the initial discovery of jasmonic acid and its methyl ester dates back to the mid-20th century from jasmine and the fungus Lasiodiplodia theobromae, the specific historical details of the first identification of this compound are not prominently documented in readily available literature.[2] However, its presence has been confirmed in several plant species, notably in broad beans (Vicia faba) and tomatoes (Solanum lycopersicum).[4]

Isolation from Natural Sources

The isolation of this compound from natural sources is a multi-step process involving extraction, purification, and chiral separation. The following protocol is a synthesized methodology based on established procedures for phytohormone extraction from plant tissues.[1][5][6][7][8][9]

Experimental Protocol: Isolation from Vicia faba

This protocol outlines the steps for the isolation and purification of this compound from the beans of Vicia faba.

1. Sample Preparation and Extraction:

  • Fresh Vicia faba beans are flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder.
  • The powdered tissue is then extracted with a solution of 80% methanol in water containing an antioxidant (e.g., 0.1% butylated hydroxytoluene) and an internal standard for quantification (e.g., d6-jasmonic acid). The ratio of solvent to tissue should be approximately 10:1 (v/w).
  • The mixture is vortexed and agitated at 4°C for at least 4 hours.
  • The extract is then centrifuged at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is carefully collected.

2. Solid-Phase Extraction (SPE) for Preliminary Purification:

  • The supernatant is passed through a C18 solid-phase extraction cartridge that has been pre-conditioned with methanol and equilibrated with the extraction solvent.
  • The cartridge is then washed with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.
  • The jasmonates are eluted from the cartridge with a more polar solvent, such as acetonitrile or a mixture of methanol and water.

3. Further Purification by High-Performance Liquid Chromatography (HPLC):

  • The eluate from the SPE step is concentrated under a stream of nitrogen and redissolved in a small volume of the mobile phase for HPLC.
  • The sample is injected onto a reverse-phase C18 HPLC column.
  • A gradient elution is typically employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile or methanol).
  • Fractions are collected based on the retention time of known jasmonate standards.

4. Chiral Separation of Enantiomers:

  • The fractions containing dihydrojasmonic acid are pooled, concentrated, and then subjected to chiral HPLC.
  • A chiral stationary phase (CSP) column is used for the separation of the (+) and (-) enantiomers. The choice of the chiral column and mobile phase will require method development, but polysaccharide-based or cyclodextrin-based columns are often effective for this type of separation.
  • The fractions corresponding to the this compound peak are collected.

5. Verification and Quantification:

  • The identity and purity of the isolated this compound are confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
  • Quantification is performed using a validated HPLC-MS/MS method with a calibration curve generated from a certified standard of this compound.

Enantioselective Synthesis

Quantitative Data

Currently, there is a lack of published studies that specifically quantify the concentration of this compound in Vicia faba or Solanum lycopersicum. However, the analytical methods for the quantification of other jasmonates in these species are well-established.[5][15] The following table presents a general overview of the types of quantitative data that would be generated in such an analysis.

ParameterTypical Value/RangeMethod of Determination
Concentration in Plant Tissue To be determinedHPLC-MS/MS
Purity after Isolation >95%Chiral HPLC, NMR
Molecular Weight 212.29 g/mol Mass Spectrometry
Enantiomeric Excess (ee) >98%Chiral HPLC

Biological Activity and Signaling Pathway

Jasmonates are key signaling molecules in plants, and their biological activity is mediated through a well-characterized signaling pathway. It is highly probable that this compound exerts its effects through a similar mechanism.

The canonical jasmonate signaling pathway is initiated by the binding of a bioactive jasmonate to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCF-COI1) ubiquitin E3 ligase complex.[16][17][18][19][20] This binding event promotes the ubiquitination and subsequent degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological responses.

The specific binding affinity and efficacy of this compound to the COI1 receptor, in comparison to other jasmonates, would determine its specific biological activity and potency.

Visualizations

Experimental Workflow for Isolation

experimental_workflow start Vicia faba Beans extraction Homogenization & Solvent Extraction start->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (C18) centrifugation->spe hplc Reverse-Phase HPLC spe->hplc chiral_hplc Chiral HPLC hplc->chiral_hplc analysis Analysis (HRMS, NMR, HPLC-MS/MS) chiral_hplc->analysis end This compound analysis->end

Caption: Workflow for the isolation of this compound.

Jasmonate Signaling Pathway

signaling_pathway stress Biotic/Abiotic Stress ja_biosynthesis Jasmonate Biosynthesis stress->ja_biosynthesis dha This compound ja_biosynthesis->dha coi1 SCF-COI1 Complex dha->coi1 Binds to jaz JAZ Repressor coi1->jaz Promotes ubiquitination of myc2 MYC2 (Transcription Factor) coi1->myc2 Leads to release of jaz->myc2 Represses genes Jasmonate-Responsive Genes myc2->genes Activates response Physiological Response genes->response

Caption: Proposed signaling pathway for this compound.

References

The Enigmatic Presence of (-)-Dihydrojasmonic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrojasmonic acid, a derivative of the well-characterized phytohormone jasmonic acid, is a naturally occurring compound in the plant kingdom. While its presence has been confirmed in select species, a comprehensive quantitative understanding of its distribution and endogenous levels remains largely uncharted territory. This technical guide synthesizes the current knowledge on the natural occurrence of this compound, provides detailed experimental protocols for its analysis, and situates it within the broader context of jasmonate signaling. The conspicuous absence of specific quantitative data and a distinct signaling pathway for this compound in the current body of scientific literature underscores a significant area for future research.

Natural Occurrence of this compound

This compound is a saturated derivative of jasmonic acid, belonging to the jasmonate family of plant hormones that are pivotal in regulating growth, development, and defense mechanisms against biotic and abiotic stresses.[1] Despite the extensive research on jasmonic acid and its primary conjugate, jasmonoyl-isoleucine (JA-Ile), specific data on the endogenous concentrations of this compound are sparse.

Plant FamilyPlant SpeciesTissue/OrganReference
FabaceaeVicia faba (Faba Bean)Immature fruits[2]
SolanaceaeSolanum lycopersicum (Tomato)Data available[3]
PoaceaeNot specifiedGeneral mention[4]

The limited data suggest that this compound is a component of the jasmonate profile in at least the Fabaceae and Solanaceae families. Its role, whether as a metabolic intermediate, a catabolite, or a signaling molecule with distinct activity, is yet to be fully elucidated.

Jasmonate Signaling Pathway

In the absence of a delineated specific signaling pathway for this compound, it is presumed to function within the canonical jasmonic acid signaling cascade. This pathway is initiated by various developmental cues and environmental stresses, leading to the biosynthesis of jasmonic acid and its conversion to the bioactive form, JA-Ile.[4][5]

The core of the JA signaling pathway involves the SCFCOI1-JAZ co-receptor complex. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors, such as MYC2, which are responsible for activating JA-responsive genes.[6][7] Upon stress, the accumulation of JA-Ile facilitates the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the Skp1/Cullin1/F-box (SCF) E3 ubiquitin ligase complex.[5] This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing the transcription factors to activate the expression of genes involved in defense and development.[6][7]

Jasmonate_Signaling_Pathway cluster_0 In the absence of JA-Ile cluster_1 In the presence of JA-Ile Stress Biotic & Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Ile (Bioactive) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation JA_Response_Genes JA-Responsive Genes MYC2->JA_Response_Genes activates

Jasmonate Signaling Pathway.

Experimental Protocols: Quantification of Jasmonates

The quantification of this compound falls under the general analytical methods developed for jasmonates due to their structural similarities. The low endogenous concentrations of these compounds necessitate highly sensitive and specific techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common and robust method.[8][9]

Materials and Reagents
  • Plant Tissue: Fresh or flash-frozen in liquid nitrogen and stored at -80°C.

  • Extraction Solvent: 80% methanol or 80% acetonitrile containing 1% acetic acid.

  • Internal Standards: Deuterated or 13C-labeled jasmonic acid and dihydrojasmonic acid for accurate quantification.

  • Solid-Phase Extraction (SPE): C18 cartridges for sample cleanup and concentration.

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

Extraction and Purification
  • Homogenization: Weigh 50-100 mg of frozen plant tissue and homogenize in a pre-chilled mortar and pestle with liquid nitrogen or using a bead mill homogenizer.

  • Extraction: Add 1 mL of ice-cold extraction solvent and the internal standards to the homogenized tissue. Vortex thoroughly and incubate at 4°C for 1-2 hours with gentle shaking.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For lipid-rich tissues, a lipid removal step (e.g., liquid-liquid partition with hexane) may be necessary.[10]

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the jasmonates with 1 mL of 80% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • A typical gradient would be a linear increase from 5% to 95% B over 10-15 minutes.[11]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard must be determined. For jasmonic acid, a common transition is m/z 209 -> 59.[11]

Quantification

The concentration of this compound in the sample is determined by comparing the peak area ratio of the endogenous compound to its corresponding labeled internal standard against a calibration curve prepared with known concentrations of the analytical standards.

Experimental_Workflow Start Plant Tissue Sampling (Flash-freeze) Homogenization Homogenization (Liquid N2) Start->Homogenization Extraction Extraction with 80% Methanol + ISTD Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (C18 Cartridge) Centrifugation->SPE Drying Evaporation to Dryness SPE->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

Experimental Workflow for Jasmonate Quantification.

Conclusion and Future Perspectives

This compound is an understudied component of the jasmonate family. While its existence in plants is confirmed, there is a critical need for quantitative studies to determine its endogenous levels in a wider range of plant species and tissues, and under various physiological and stress conditions. Such data are essential to begin unraveling its specific biological functions. Future research should focus on developing dedicated analytical methods for the stereospecific quantification of dihydrojasmonic acid isomers and investigating its potential unique roles in plant signaling, which may differ from or complement those of jasmonic acid. For researchers in drug development, a deeper understanding of the natural roles and pathways of jasmonates could inspire novel therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of (-)-Dihydrojasmonic Acid

Introduction

This compound is a naturally occurring jasmonate derivative that plays a role in plant physiology, particularly in growth regulation and defense mechanisms against various stresses.[1] As a member of the jasmonic acid class of lipids, its structure features a pentyl group and an acetic acid moiety attached to a cyclopentanone ring.[2][3][4] This guide provides a detailed overview of the core physicochemical properties of this compound, offering essential data and methodologies for researchers in drug development, agriculture, and biotechnology.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data is compiled from various chemical databases and suppliers, with predicted values noted where experimental data is unavailable.

PropertyValueSource
Molecular Formula C₁₂H₂₀O₃PubChem[5], Cayman Chemical[6], Sigma-Aldrich
Molecular Weight 212.29 g/mol PubChem[5], Cayman Chemical[6], Sigma-Aldrich
CAS Number 98674-52-3CAS Common Chemistry[7], PubChem[5]
Appearance Colorless to light yellow liquid or solidChem-Impex[1], Sigma-Aldrich
Density 1.038 ± 0.06 g/cm³MedchemExpress[8]
Refractive Index (n20/D) 1.4700-1.4750MySkinRecipes[9]
pKa (Strongest Acidic) 4.77 (Predicted)ChemAxon[2][3][4]
LogP (Octanol-Water) 2.67 - 2.78 (Predicted)ALOGPS, ChemAxon[2][4]
Water Solubility 0.51 g/L (Predicted)ALOGPS[2][4]
Organic Solvent Solubility Soluble in Chloroform, DMSO (100 mg/mL), Ethanol, Dimethyl FormamideCayman Chemical[6], MedchemExpress[8]
Optical Rotation [α]22/D -28.3 (c=0.1 in MeOH)FooDB[2]
Melting Point Not AvailableFooDB[2]
Boiling Point Not AvailableFooDB[2]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds are crucial for reproducibility and validation. Below are standard methodologies applicable to the characterization of this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, potentiometric titration is a standard method.

  • Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized titrant, typically sodium hydroxide (NaOH) solution of known concentration, is positioned over the beaker.

  • Titration Process: The titrant is added to the analyte solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is identified from the steepest part of the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is critical for predicting its behavior in biological systems.

  • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are combined in a separatory funnel and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate.

  • Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then combined with the aqueous phase in a flask.

  • Equilibration: The flask is sealed and shaken for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation & Analysis: The mixture is allowed to settle, and the two phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of Aqueous Solubility (Equilibrium Method)
  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a buffer solution in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Sample Processing: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is measured using a validated analytical method, such as HPLC or LC-MS. This concentration represents the equilibrium solubility.

Visualizations: Workflows and Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the systematic physicochemical characterization of a research compound like this compound.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Analysis & Reporting Compound Test Compound (this compound) Purity Purity Assessment (e.g., HPLC, Titration) Compound->Purity Structure Structural Confirmation (e.g., NMR, MS) Purity->Structure pKa pKa Determination Structure->pKa LogP LogP Determination Structure->LogP Solubility Aqueous Solubility Structure->Solubility Analysis Data Compilation & Analysis pKa->Analysis LogP->Analysis Solubility->Analysis Report Technical Report Generation Analysis->Report

Workflow for Physicochemical Characterization.
Jasmonate Signaling Pathway

This compound is a derivative of jasmonic acid (JA), a key signaling molecule in plants. The core JA signaling pathway is initiated by the conversion of JA to its biologically active form, jasmonoyl-isoleucine (JA-Ile). This pathway is central to regulating plant defense and development.[10][11]

G JA Jasmonic Acid (JA) / Dihydro-JA JAIle JA-Isoleucine (JA-Ile) (Active Form) JA->JAIle JAR1 SCF_COI1 SCF-COI1 Complex (E3 Ubiquitin Ligase) JAIle->SCF_COI1 binds to JAZ JAZ Repressor Proteins SCF_COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Genes JA-Responsive Genes MYC2->Genes activates transcription Response Defense & Growth Responses Genes->Response

Simplified Jasmonate (JA) Signaling Pathway.

References

Unveiling the Enantioselective Bioactivity of (-)-Dihydrojasmonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid, a saturated derivative of the phytohormone jasmonic acid, plays a significant role in mediating various physiological processes in plants and exhibits potential therapeutic applications. The stereochemistry of this molecule is a critical determinant of its biological activity, with different enantiomers and diastereomers displaying distinct potencies and effects. This technical guide provides an in-depth analysis of the stereochemistry of this compound, its biological activities, the signaling pathways it modulates, and detailed experimental protocols for its study.

Stereochemistry and Biological Activity: A Quantitative Comparison

The biological activity of dihydrojasmonic acid is intrinsically linked to its stereochemical configuration. While comprehensive quantitative data directly comparing all stereoisomers remains an area of active research, existing studies on related jasmonates strongly indicate that the spatial arrangement of substituents on the cyclopentanone ring dictates the molecule's interaction with its biological targets. Several studies have highlighted that the degree of activity of jasmonate compounds is strongly related to their stereochemistry[1].

For instance, in the context of plant growth regulation, specific stereoisomers of jasmonic acid derivatives have shown differential effects on processes like seed germination and root growth inhibition. Although specific IC50 values for each stereoisomer of dihydrojasmonic acid are not extensively documented in publicly available literature, the general principle of stereoselectivity observed for jasmonates provides a strong basis for inferring that this compound and its stereoisomers will exhibit varying degrees of biological potency.

Biological Activities of Dihydrojasmonic Acid Stereoisomers

Biological ActivityStereoisomer(s)Observed EffectQuantitative Data (if available)
Plant Growth Regulation
Seed Germination InhibitionDihydrojasmonic acid (mixture of isomers)Inhibition of lettuce seed germination.Effective at 10 mM[2]
Root Growth InhibitionJasmonic Acid (general)Inhibition of primary root growth in Arabidopsis thaliana. This process is mediated by the COI1 receptor and involves crosstalk with other phytohormones like ethylene and auxin.[3][4][5][6][7][8]IC50 for wild-type Arabidopsis thaliana seedlings is approximately 0.1 µM for methyl jasmonate.[8]
Anti-inflammatory Activity Jasmonic acid derivativesInhibition of inflammatory pathways.Specific IC50 values for dihydrojasmonic acid stereoisomers are not readily available in the reviewed literature. However, related jasmonate derivatives have shown significant anti-inflammatory effects.[9]
Anticancer Activity Hydroxylated jasmonic acid derivativesInduction of apoptosis in human cancer cells. The activity is highly dependent on the stereochemistry.IC50 values of less than 25 µM have been reported for certain stereoisomeric derivatives.[1]

Signaling Pathways of Jasmonates

The biological effects of jasmonates, including presumably this compound, are primarily mediated through a well-characterized signaling pathway. The core of this pathway involves the interaction of the bioactive jasmonate with the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex. This interaction triggers the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological responses.[2][4][10][11]

Jasmonate_Signaling_Pathway cluster_stimulus cluster_biosynthesis cluster_signaling cluster_response Stimulus Biotic/Abiotic Stress JA_Biosynthesis Jasmonate Biosynthesis (e.g., this compound) Stimulus->JA_Biosynthesis JA Bioactive Jasmonate JA_Biosynthesis->JA COI1 COI1 JA->COI1 binds SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ targets for degradation Gene_Expression Jasmonate-Responsive Gene Expression MYC2->Gene_Expression activates Physiological_Response Physiological Response (e.g., Growth Inhibition, Defense) Gene_Expression->Physiological_Response

Figure 1: Putative signaling pathway for this compound.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol is adapted from methods used to assess jasmonate-regulated root growth inhibition.[3][5][6][8]

1. Plant Material and Growth Conditions:

  • Use Arabidopsis thaliana (e.g., Col-0 ecotype) seeds.

  • Sterilize seeds using a 70% ethanol solution for 1 minute, followed by a 50% bleach solution with 0.05% Triton X-100 for 10 minutes. Rinse seeds 4-5 times with sterile distilled water.

  • Stratify seeds at 4°C in the dark for 2-4 days to synchronize germination.

  • Plate seeds on Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.

2. Treatment with Dihydrojasmonic Acid Stereoisomers:

  • Prepare stock solutions of each dihydrojasmonic acid stereoisomer in a suitable solvent (e.g., ethanol or DMSO).

  • Add the stock solutions to the molten MS medium after autoclaving and cooling to approximately 50°C to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). Include a solvent control.

  • Pour the plates and allow them to solidify in a sterile environment.

3. Experimental Procedure:

  • Transfer the stratified seeds onto the treatment and control plates.

  • Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • After a set period (e.g., 5-7 days), photograph the plates.

  • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

4. Data Analysis:

  • Calculate the average root length and standard error for each treatment.

  • Determine the percentage of root growth inhibition relative to the solvent control.

  • Calculate the IC50 value for each stereoisomer by plotting the percentage of inhibition against the logarithm of the concentration and fitting the data to a dose-response curve.

Root_Growth_Inhibition_Workflow Seed_Sterilization Seed Sterilization (Ethanol, Bleach) Stratification Stratification (4°C, 2-4 days) Seed_Sterilization->Stratification Plating Plating on MS Medium with Dihydrojasmonic Acid Stereoisomers Stratification->Plating Incubation Vertical Incubation (22°C, 16h light/8h dark) Plating->Incubation Measurement Root Length Measurement (Image Analysis) Incubation->Measurement Data_Analysis Data Analysis (Inhibition %, IC50) Measurement->Data_Analysis

Figure 2: Workflow for the root growth inhibition assay.

Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol is a standard method for assessing the in vitro anti-inflammatory potential of compounds.

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment:

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of the dihydrojasmonic acid stereoisomers in DMSO.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

3. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

4. Cell Viability Assay (MTT Assay):

  • After collecting the supernatant for the Griess assay, add MTT solution (5 mg/mL in PBS) to the remaining cells and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • This step is crucial to ensure that the observed reduction in nitric oxide is not due to cytotoxicity of the compounds.

5. Data Analysis:

  • Calculate the percentage of nitric oxide inhibition for each concentration of the test compounds relative to the LPS-stimulated control.

  • Determine the IC50 value for each stereoisomer.

Anti_Inflammatory_Assay_Workflow Cell_Culture RAW 264.7 Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Pre_Treatment Pre-treat with Dihydrojasmonic Acid Stereoisomers (1h) Seeding->Pre_Treatment Stimulation Stimulate with LPS (24h) Pre_Treatment->Stimulation Griess_Assay Nitric Oxide Measurement (Griess Assay) Stimulation->Griess_Assay MTT_Assay Cell Viability Assessment (MTT Assay) Stimulation->MTT_Assay Data_Analysis Data Analysis (NO Inhibition %, IC50) Griess_Assay->Data_Analysis MTT_Assay->Data_Analysis

Figure 3: Workflow for the in vitro anti-inflammatory assay.

Conclusion

The stereochemistry of this compound is a pivotal factor governing its biological activity. While the general mechanisms of jasmonate signaling are well-established, further research is required to elucidate the precise quantitative differences in the bioactivity of each stereoisomer of dihydrojasmonic acid. The experimental protocols provided in this guide offer a robust framework for investigating these stereoselective effects in both plant and mammalian systems, paving the way for a deeper understanding of this important signaling molecule and its potential applications.

References

An In-depth Technical Guide on the Mechanism of Action of (-)-Dihydrojasmonic Acid in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative mechanism of action of (-)-dihydrojasmonic acid in plant cells. Drawing upon the well-established signaling pathway of other jasmonates, this document outlines the molecular interactions and downstream effects, supported by quantitative data and detailed experimental protocols for key assays.

Core Mechanism: A Putative Model

This compound is a derivative of jasmonic acid, a key signaling molecule in plants involved in a wide range of developmental processes and defense responses against biotic and abiotic stresses. While the precise molecular interactions of this compound are not as extensively characterized as those of the most bioactive jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), its structural similarity suggests a congruent mechanism of action centered around the COI1-JAZ co-receptor complex.

The canonical jasmonate signaling pathway is initiated by the binding of a bioactive jasmonate to the F-box protein CORONATINE INSENSITIVE1 (COI1). This binding event promotes the interaction between COI1 and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressor proteins. The formation of this ternary complex (COI1-jasmonate-JAZ) leads to the ubiquitination of the JAZ protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which COI1 is a component. Subsequently, the ubiquitinated JAZ protein is targeted for degradation by the 26S proteasome.

The degradation of JAZ repressors liberates transcription factors, most notably MYC2, which are otherwise held in an inactive state by JAZ binding. Once released, these transcription factors can bind to the promoter regions of jasmonate-responsive genes, activating their transcription and leading to the physiological responses associated with jasmonate signaling. Methyl dihydrojasmonate, a derivative of dihydrojasmonic acid, has been shown to upregulate the expression of genes involved in secondary metabolite biosynthesis, supporting the role of dihydrojasmonates in gene regulation.

It is important to note the existence of COI1-independent jasmonate signaling pathways. For instance, the jasmonic acid precursor 12-oxophytodienoic acid (OPDA) can elicit defense responses independently of COI1. Furthermore, some studies suggest that COI1 may have functions that are independent of its role as a jasmonate receptor. Therefore, while the COI1-JAZ-dependent pathway is the most likely mechanism for this compound, the possibility of alternative signaling routes cannot be discounted.

Signaling Pathway Diagram

jasmonate_signaling cluster_extracellular Extracellular/Cytoplasm cluster_nucleus Nucleus DHJA This compound COI1 COI1 DHJA->COI1 Binds to SCF SCF Complex COI1->SCF Part of JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation DNA Promoter of JA-responsive genes MYC2->DNA Activates SCF->JAZ Ubiquitinates in presence of DHJA Transcription Gene Transcription DNA->Transcription

Caption: Putative signaling pathway of this compound in a plant cell.

Quantitative Data Summary

The following tables summarize key quantitative data related to the jasmonate signaling pathway, primarily derived from studies on JA-Ile and other well-characterized jasmonates. These values provide a reference for the expected range of activities for this compound.

Table 1: Binding Affinities and Concentrations for Biological Activity

Interacting MoleculesLigandMethodDissociation Constant (Kd) / ConcentrationSource
COI1-JAZ ComplexCoronatine (JA-Ile mimic)Radioligand Binding Assay~20 nM
COI1-JAZ1 InteractionJA-IleYeast Two-Hybrid50 µM (for interaction)
COI1-JAZ Interactiondn-cis-OPDAYeast Two-Hybrid50 µM (for interaction)
COI1-JAZ InteractionCoronatineYeast Two-Hybrid3 µM (for interaction)
Saponin BiosynthesisMethyl DihydrojasmonateIn vitro culture5 mg/L (for maximal induction)

Table 2: Gene Expression Changes in Response to Jasmonates

| Gene |

The Enigmatic Role of (-)-Dihydrojasmonic Acid in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Function in Plant Development and Stress Response for Researchers, Scientists, and Drug Development Professionals

(-)-Dihydrojasmonic acid (DJA), a cyclopentanone compound and a derivative of jasmonic acid (JA), is an endogenous plant growth regulator implicated in a wide array of physiological processes, from developmental control to defense against a myriad of biotic and abiotic challenges. While the broader class of jasmonates has been the subject of extensive research, the specific roles and mechanisms of action of this compound are emerging as a key area of interest for enhancing crop resilience and exploring novel therapeutic avenues. This technical guide synthesizes the current understanding of this compound's role in plant development and stress response, providing detailed experimental protocols, quantitative data, and a visualization of the core signaling pathways.

Role in Plant Development

While much of the literature focuses on the dramatic effects of jasmonates in stress responses, their involvement in normal plant development is fundamental. This compound, as a member of the jasmonate family, is understood to influence several developmental processes. Jasmonates, in general, are known to inhibit root growth, and this effect is often used as a bioassay to screen for mutants in the JA signaling pathway.[1][2][3][4]

Quantitative Data on Jasmonate-Induced Root Growth Inhibition in Arabidopsis thaliana

CompoundConcentration for 50% Inhibition of Root GrowthPlant SpeciesReference
Methyl Jasmonate (MeJA)~10 µMArabidopsis thaliana[1]

Function in Plant Stress Response

The most well-documented role of jasmonates, including this compound, is their function as critical signaling molecules in plant defense. Plants respond to a variety of stresses, both biotic (e.g., herbivory, pathogen attack) and abiotic (e.g., drought, salinity, cold), by rapidly increasing the endogenous levels of jasmonates.[5][6][7]

Biotic Stress Response

Upon attack by herbivores or necrotrophic pathogens, plants activate the jasmonate signaling pathway, leading to the expression of a suite of defense genes. These genes encode for proteins such as proteinase inhibitors, which interfere with insect digestion, and enzymes involved in the synthesis of secondary metabolites with anti-feedant or anti-microbial properties.[8] For instance, methyl dihydrojasmonate (MDJ) has been shown to significantly upregulate the expression of genes involved in saponin biosynthesis in adventitious roots of Panax notoginseng.[9]

Abiotic Stress Response

Emerging evidence strongly suggests a crucial role for jasmonates in mediating plant tolerance to a range of abiotic stresses.

  • Drought and Salinity: Endogenous levels of jasmonic acid have been observed to increase in response to drought and salt stress.[1][5] Exogenous application of jasmonates can enhance tolerance to these stresses, although the response can be complex and dependent on the plant species and the timing of application.

  • Cold Stress: Jasmonates are involved in the plant's response to low temperatures, and their application can improve chilling resistance.[7]

  • Heavy Metal Stress: Jasmonates can help mitigate the toxic effects of heavy metals by upregulating antioxidant defense systems.

Quantitative Data on Endogenous Jasmonate Levels Under Abiotic Stress

Plant SpeciesStress ConditionChange in Endogenous JA LevelsReference
Arabidopsis thalianaLow Boron~7.9-fold increase in shoots, ~2.8-fold increase in roots[5]
Rice (Oryza sativa)Drought~1.5-fold increase[10]
Rice (Oryza sativa)Cold~2-fold increase[10]
Rice (Oryza sativa)HeatDecrease to ~85% of control[10]

Note: These data refer to jasmonic acid (JA). Specific quantitative data for endogenous this compound under these stress conditions are not widely available.

The Jasmonate Signaling Pathway

The perception and transduction of the jasmonate signal are orchestrated by a well-defined molecular pathway. The core of this pathway involves the interplay between the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and transcription factors such as MYC2.[8][9][11]

In the absence of a jasmonate signal, JAZ proteins bind to and repress the activity of MYC2 and other transcription factors, preventing the expression of jasmonate-responsive genes. Upon stress, the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is synthesized. JA-Ile then acts as a molecular glue, facilitating the interaction between COI1 and the JAZ proteins. This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates MYC2, which can then activate the transcription of downstream target genes, leading to the appropriate developmental or defense response.[8][11]

While this pathway is well-established for JA-Ile, it is presumed that other bioactive jasmonates, potentially including this compound, may also signal through this central pathway, possibly with varying affinities for the COI1-JAZ co-receptor complex.

Diagram of the Core Jasmonate Signaling Pathway

Jasmonate_Signaling cluster_nucleus Nucleus COI1 COI1 JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degraded JA_responsive_genes JA-Responsive Genes MYC2->JA_responsive_genes activates JA_Ile JA-Ile (Bioactive Jasmonate) JA_Ile->COI1 binds Stress Biotic/Abiotic Stress Stress->JA_Ile induces biosynthesis

Caption: Core components of the jasmonate signaling pathway in the nucleus.

Crosstalk with Other Phytohormone Signaling Pathways

The jasmonate signaling pathway does not operate in isolation. It engages in extensive crosstalk with other phytohormone signaling networks, including those of auxin, gibberellin (GA), abscisic acid (ABA), ethylene (ET), and salicylic acid (SA). This intricate web of interactions allows the plant to fine-tune its response to complex environmental cues, prioritizing either growth or defense as needed.[9][12]

Diagram of Jasmonate Crosstalk with Other Phytohormones

Hormone_Crosstalk JA Jasmonate Signaling Auxin Auxin Signaling JA->Auxin Antagonistic/ Synergistic GA Gibberellin Signaling JA->GA Antagonistic ABA Abscisic Acid Signaling JA->ABA Synergistic (Stress)/ Antagonistic (Growth) SA Salicylic Acid Signaling JA->SA Antagonistic ET Ethylene Signaling JA->ET Synergistic Plant_Response Plant Growth and Defense Response JA->Plant_Response Auxin->Plant_Response GA->Plant_Response ABA->Plant_Response SA->Plant_Response ET->Plant_Response

Caption: Simplified overview of crosstalk between jasmonate and other phytohormone signaling pathways.

Experimental Protocols

Accurate quantification of this compound and other jasmonates is crucial for understanding their physiological roles. The low abundance of these compounds in plant tissues necessitates sensitive and specific analytical methods.

Extraction of Jasmonates from Plant Tissue

This protocol outlines a general method for the extraction of jasmonates from plant tissues, suitable for subsequent analysis by LC-MS/MS or GC-MS. Dihydrojasmonic acid is often used as an internal standard in these analyses.[13][14][15]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • Extraction solvent (e.g., 80% methanol or 80% acetonitrile with 1% acetic acid)

  • Internal standard (e.g., deuterated jasmonic acid or dihydrojasmonic acid)

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of cold extraction solvent containing a known amount of the internal standard.

  • Vortex vigorously and incubate at 4°C for at least 30 minutes with gentle shaking.

  • Centrifuge at >13,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • For cleaner samples, proceed with Solid-Phase Extraction (SPE). a. Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with 1 mL of 1% acetic acid in water to remove polar impurities. d. Elute the jasmonates with 1 mL of 80% acetonitrile containing 1% acetic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

Diagram of Jasmonate Extraction Workflow

Extraction_Workflow start Plant Tissue freeze Flash Freeze (Liquid N2) start->freeze grind Homogenize freeze->grind extract Extract with Solvent + Internal Standard grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: A generalized workflow for the extraction and purification of jasmonates from plant tissue.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying jasmonates.

Typical LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10-15 minutes).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for Jasmonates:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Jasmonic Acid (JA)209.159.0[15]
Jasmonoyl-isoleucine (JA-Ile)322.2130.1[15]
Dihydrojasmonic Acid (DHJA)211.159.0Predicted based on structure

Note: The MRM transition for dihydrojasmonic acid is predicted based on its structure being a saturated version of jasmonic acid (mass + 2 Da) and the common fragmentation of the carboxyl group (loss of CO2 and water). This would need to be empirically optimized.

Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is an alternative method, particularly after derivatization to increase the volatility of the jasmonates. Methylation is a common derivatization technique.[15][16][17]

Derivatization (Methylation):

  • To the dried extract, add a solution of HCl in methanol or an ethereal solution of diazomethane.

  • Incubate until the reaction is complete.

  • Evaporate the solvent and derivatizing agent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in a non-polar solvent like hexane for GC injection.

Typical GC-MS Parameters:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless mode.

  • Temperature Program: A gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 300°C).

  • Ionization: Electron Ionization (EI) or Chemical Ionization (CI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions.

Future Directions

The study of this compound is an expanding field with many unanswered questions. Future research should focus on:

  • Elucidating Specific Bioactivity: Direct comparative studies of this compound with other jasmonate isomers and conjugates are needed to understand its specific role in plant signaling.

  • Quantifying Endogenous Levels: The development and application of validated, sensitive analytical methods to accurately measure the endogenous concentrations of this compound in various plant species and under different conditions are essential.

  • Identifying Receptors and Signaling Components: While it is likely that this compound signals through the COI1-JAZ-MYC pathway, this needs to be experimentally confirmed. Studies on the binding affinity of this compound to the COI1-JAZ co-receptor complex would be highly informative.

  • Translational Research: Exploring the potential of exogenous application of this compound and its derivatives to enhance crop resilience to environmental stresses and for the development of novel biopesticides or pharmaceuticals.

References

The Interaction of (-)-Dihydrojasmonic Acid with Plant Hormone Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense responses. The perception of the bioactive jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), by the co-receptor complex composed of CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins initiates a signaling cascade that governs the expression of a wide array of genes. (-)-Dihydrojasmonic acid, a derivative of jasmonic acid, is also known to elicit jasmonate-like physiological responses, suggesting an interaction with the core jasmonate signaling machinery. This technical guide provides an in-depth overview of the interaction between this compound and plant hormone receptors, focusing on the core COI1-JAZ co-receptor complex. It consolidates available data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

While direct quantitative binding data for this compound to the COI1-JAZ co-receptor is not extensively available in the current literature, its bioactivity in various assays suggests it functions as an agonist of the jasmonate signaling pathway. The information presented herein is based on the established mechanisms of jasmonate perception and signaling, with inferences made about the action of this compound based on its structural similarity and observed biological effects.

Data Presentation: Bioactivity of Jasmonates

The bioactivity of various jasmonate compounds can be compared using different in planta and in vitro assays. The following tables summarize key quantitative data from studies on jasmonate perception, providing a reference for the relative potency of different molecules. It is important to note the absence of direct binding affinity data for this compound.

Table 1: In Vitro Binding Affinities for the COI1-JAZ Co-Receptor

LigandJAZ ProteinAssay TypeKd (Dissociation Constant)Ki (Inhibition Constant)Reference
3H-CoronatineJAZ1Radioligand Binding48 ± 13 nM-[1]
3H-CoronatineJAZ6Radioligand Binding68 ± 15 nM-[1]
(+)-7-iso-JA-IleJAZ6Competitive Binding-1.8 µM[1]
(-)-JA-IleJAZ6Competitive Binding-18 µM[1]

Table 2: Comparative Bioactivity of Jasmonates in Root Growth Inhibition Assay

CompoundPlant SpeciesConcentration for 50% Inhibition (IC50)Reference
Methyl Jasmonate (MeJA)Arabidopsis thaliana~3 µM[2][3]
Jasmonic Acid (JA)Arabidopsis thaliana~10 µM[2]
This compoundArabidopsis thalianaData not available

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the binding of a bioactive jasmonate to the COI1-JAZ co-receptor complex. This interaction triggers the ubiquitination and subsequent degradation of the JAZ repressor protein by the 26S proteasome. The degradation of JAZ releases the transcription factor MYC2, which can then activate the expression of jasmonate-responsive genes, leading to various physiological responses.

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus JA_Ile (-)-Dihydrojasmonic Acid / JA-Ile SCF_COI1 SCF-COI1-JAZ Complex JA_Ile->SCF_COI1 Binds to COI1 COI1 JAZ JAZ MYC2_inactive MYC2 (inactive) JAZ->MYC2_inactive Represses Proteasome 26S Proteasome SCF_COI1->Proteasome Ubiquitination Proteasome->JAZ Degradation MYC2_active MYC2 (active) MYC2_inactive->MYC2_active Activation JRG Jasmonate Responsive Genes MYC2_active->JRG Activates Transcription Response Physiological Response JRG->Response

Jasmonate signaling pathway.

Experimental Protocols

In Vitro Competitive Binding Assay

This protocol is designed to determine the binding affinity of an unlabeled ligand, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the COI1-JAZ co-receptor complex.

Competitive_Binding_Assay_Workflow start Start reagents Prepare Reagents: - Purified COI1-GST - Purified JAZ-His - Radiolabeled Ligand (e.g., ³H-Coronatine) - Unlabeled Competitor (this compound) - Binding Buffer start->reagents incubation Incubate COI1-GST, JAZ-His, Radiolabeled Ligand, and varying concentrations of Unlabeled Competitor reagents->incubation separation Separate protein-ligand complexes from free ligand (e.g., using Ni-NTA beads for JAZ-His pull-down) incubation->separation wash Wash beads to remove unbound radioligand separation->wash quantification Quantify bound radioactivity using scintillation counting wash->quantification analysis Data Analysis: - Plot % inhibition vs. competitor concentration - Determine IC₅₀ - Calculate Ki using the Cheng-Prusoff equation quantification->analysis end End analysis->end JAZ_Degradation_Assay_Workflow start Start transient_expression Transiently express a JAZ-Luciferase fusion protein in Arabidopsis protoplasts or Nicotiana benthamiana leaves start->transient_expression treatment Treat the cells/leaves with different concentrations of This compound or other jasmonates transient_expression->treatment lysis Lyse the cells at different time points after treatment treatment->lysis luciferase_assay Measure luciferase activity in the cell lysates lysis->luciferase_assay analysis Data Analysis: - Plot luciferase activity over time for each treatment - Determine the rate of JAZ degradation luciferase_assay->analysis end End analysis->end

References

Methodological & Application

Application Note: Quantification of (-)-Dihydrojasmonic Acid in Plant Tissues using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(-)-Dihydrojasmonic acid (H2JA), a member of the jasmonate family of plant hormones, is a key regulator of gene expression associated with responses to biotic stress and various developmental processes, including seed germination and fruit ripening.[1] Accurate quantification of this molecule in plant tissues is crucial for understanding the nuanced signaling networks that govern plant growth and defense. This application note details a robust and sensitive method for the quantification of this compound in various plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, providing researchers with a comprehensive workflow for precise analysis.

Introduction

Jasmonates (JAs) are lipid-derived hormones that play critical roles in regulating plant development and responses to environmental stimuli.[2][3] While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) are the most studied compounds in this class, other derivatives like this compound also have distinct biological activities.[1][4] To elucidate the specific functions of H2JA, a highly sensitive and selective analytical method is required to measure its endogenous levels, which are often low in plant tissues.[5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for phytohormone analysis due to its superior sensitivity, selectivity, and speed.[6][7] The technique minimizes matrix effects and allows for the quantification of low-abundance hormones from small amounts of tissue.[2][8] This protocol employs a solid-phase extraction (SPE) cleanup step combined with a reversed-phase LC separation and detection by MS/MS in Multiple Reaction Monitoring (MRM) mode, ensuring reliable and reproducible quantification.[8][9] Dihydrojasmonic acid itself is often used as an internal standard for the analysis of other jasmonates due to its similar chemical properties, which underscores the suitability of this method for its own quantification.[10]

Experimental Workflow

The overall experimental process from sample collection to data analysis is outlined below.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Sample Collection (Flash-freeze in liquid N2) B 2. Homogenization (Grind to fine powder) A->B C 3. Extraction (e.g., Methanol/Isopropanol/Acetic Acid) B->C D 4. Purification (Solid-Phase Extraction - SPE) C->D E 5. Final Sample (Reconstitute in mobile phase) D->E F 6. LC-MS/MS Analysis (UPLC-ESI-MS/MS in MRM mode) E->F G 7. Peak Integration F->G H 8. Quantification (Using internal standard calibration curve) G->H I 9. Data Reporting H->I G Core Jasmonate Signaling Pathway cluster_nucleus Nucleus Stress Biotic/Abiotic Stress Biosynthesis JA Biosynthesis (incl. H2JA precursors) Stress->Biosynthesis induces JA_Ile JA-Ile (Bioactive Hormone) Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds JAZ JAZ Repressor SCF_COI1->JAZ recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Ub Ubiquitination & 26S Proteasome Degradation JAZ->Ub targeted for Genes JA-Responsive Genes MYC2->Genes activates Response Defense & Growth Responses Genes->Response

References

Application Notes and Protocols: Extraction of (-)-Dihydrojasmonic Acid from Leaf Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Dihydrojasmonic acid (H2JA) is a cyclopentanone-based lipid compound that, along with other jasmonates, plays a crucial role in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1] As a key signaling molecule, accurate quantification of this compound in plant tissues is essential for researchers in physiology, pathology, and drug development to understand its precise functions. This document provides a detailed protocol for the efficient extraction, purification, and quantification of this compound from leaf samples, primarily utilizing solid-phase extraction (SPE) and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Jasmonate Signaling Pathway Overview

The signaling cascade of jasmonates is initiated by the conversion of jasmonic acid (JA) to its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[2] This molecule then facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[2] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, releasing transcription factors such as MYC2.[2] These transcription factors then activate the expression of a wide array of JA-responsive genes, initiating various physiological and defense responses.[2]

jasmonate_signaling cluster_stress Biotic/Abiotic Stress cluster_synthesis Biosynthesis cluster_signaling Core Signaling Complex cluster_response Gene Expression & Response Stress e.g., Wounding, Herbivory JA Jasmonic Acid Stress->JA stimulates JAIle JA-Isoleucine (Bioactive form) JA->JAIle JAR1 COI1 COI1 JAIle->COI1 promotes binding JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Genes JA-Responsive Genes MYC2->Genes activates Response Defense Responses Genes->Response

Caption: Core components of the jasmonate signaling cascade.

Experimental Protocol: Extraction and Quantification of this compound

This protocol details a robust method for the extraction and purification of this compound from plant leaf tissue (typically 20-100 mg fresh weight) using solid-phase extraction (SPE), suitable for subsequent analysis by GC-MS or LC-MS/MS.[2]

Materials and Reagents
  • Equipment:

    • Mortar and pestle

    • Microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Bead mill homogenizer (optional)

    • Refrigerated centrifuge (4°C)

    • Solid-Phase Extraction (SPE) vacuum manifold

    • Vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator

    • GC-MS or LC-MS/MS system

  • Consumables:

    • C18 SPE cartridges[2]

    • Autosampler vials with inserts

  • Reagents:

    • Ultrapure water

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Acetic Acid (AcOH), glacial

    • Liquid nitrogen

    • Internal Standard (ISTD): A deuterated or ¹³C-labeled this compound is ideal. If unavailable, a structurally similar compound not present in the sample can be used. Dihydrojasmonic acid itself is often used as an internal standard for jasmonic acid quantification.[3][4]

    • Extraction Solvent: 80% Methanol (or 80% Acetonitrile) with 1% Acetic Acid in ultrapure water.[2][5]

    • SPE Wash Solution: 1% Acetic Acid in ultrapure water.[2]

    • SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[2]

    • Reconstitution Solvent: Typically matches the initial mobile phase of the analytical method (e.g., 10% Acetonitrile in water with 0.1% formic acid for LC-MS).[2]

Sample Preparation and Extraction
  • Harvesting: Harvest 20-100 mg of fresh leaf tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[2] Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[6]

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Solvent containing the internal standard at a known concentration.

    • Vortex thoroughly to mix.

    • Incubate on a shaker or rotator for 30 minutes at 4°C.[2]

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. This supernatant contains the crude extract.

Solid-Phase Extraction (SPE) Purification
  • Cartridge Conditioning: Place a C18 SPE cartridge on the vacuum manifold. Pass 1 mL of 100% Methanol through the cartridge, followed by 1 mL of ultrapure water. Do not let the cartridge run dry.[2]

  • Cartridge Equilibration: Pass 1 mL of the SPE Wash Solution (1% AcOH) through the cartridge.[2]

  • Sample Loading: Load the crude extract (supernatant from step 2.5) onto the conditioned and equilibrated cartridge. Allow the sample to pass through slowly.[2]

  • Washing: Wash the cartridge with 1 mL of the SPE Wash Solution to remove polar impurities like sugars and salts.[2]

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained jasmonates, including this compound, with 2 mL of the SPE Elution Solution (80% ACN with 1% AcOH).[2]

  • Drying: Evaporate the eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[2]

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the Reconstitution Solvent. Vortex briefly and centrifuge to pellet any insoluble debris.[2]

  • Analysis: Transfer the final extract to an autosampler vial for GC-MS or LC-MS/MS analysis. If not analyzing immediately, store at -80°C.[2]

extraction_workflow cluster_spe Solid-Phase Extraction (SPE) with C18 Start Leaf Sample (20-100mg) Freeze Flash Freeze (Liquid N2) Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Add Extraction Solvent + Internal Standard (80% MeOH, 1% AcOH) Grind->Extract Incubate Incubate (30 min, 4°C) Extract->Incubate Centrifuge Centrifuge (14,000 x g, 15 min, 4°C) Incubate->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant Condition Condition (MeOH, H2O) Load Load Sample Supernatant->Load Equilibrate Equilibrate (1% AcOH) Wash Wash (1% AcOH) Elute Elute (80% ACN, 1% AcOH) Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Analyze GC-MS or LC-MS/MS Analysis Reconstitute->Analyze

References

Application Notes and Protocols for Chiral Separation of Dihydrojasmonic Acid Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrojasmonic acid, a close analog of the plant hormone jasmonic acid, possesses two chiral centers, giving rise to four potential stereoisomers: (+)- and (-)-enantiomers of both the cis (iso) and trans forms. The biological activity of these isomers can vary significantly, making their separation and characterization crucial in fields such as agricultural science, perfumery, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving these stereoisomers.

This document provides a detailed protocol for the chiral separation of dihydrojasmonic acid isomers, adapted from a successful method for the closely related jasmonic acid. The primary approach utilizes a polysaccharide-based CSP under normal-phase conditions.

Principle of Chiral Separation by HPLC

The separation of enantiomers and diastereomers of dihydrojasmonic acid is achieved by exploiting their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, form transient diastereomeric complexes with the analyte molecules. The subtle differences in the spatial arrangement of the isomers lead to variations in the stability of these complexes, resulting in different retention times on the HPLC column and, consequently, their separation. For acidic compounds like dihydrojasmonic acid, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to ensure good peak shape and resolution.

Experimental Protocols

Recommended Method: Normal-Phase HPLC on a Polysaccharide-Based CSP

This protocol is adapted from a method developed for the chiral separation of jasmonic acid stereoisomers, which is expected to be highly effective for dihydrojasmonic acid due to their structural similarity.[1]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a pump capable of delivering a stable flow rate, an autosampler, a column oven, and a UV or mass spectrometry (MS) detector.

  • Chiral Stationary Phase: Cellulose tris(4-methylbenzoate) coated on silica gel (e.g., Chiralcel OZ-H, 5 µm, 4.6 x 250 mm). Other polysaccharide-based CSPs like Chiralpak AD-H or Chiralpak AS-H may also be effective and would require method optimization.[2][3]

  • Mobile Phase: n-Hexane and 2-Propanol (IPA), HPLC grade.

  • Acidic Modifier: Trifluoroacetic acid (TFA), HPLC grade.

  • Sample: A standard mixture of dihydrojasmonic acid isomers or the sample to be analyzed, dissolved in the mobile phase.

Chromatographic Conditions:

ParameterRecommended Value
Column Cellulose tris(4-methylbenzoate) CSP (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane / 2-Propanol / TFA (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 10 µL

Protocol Steps:

  • System Preparation:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Ensure the column is properly conditioned according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare a stock solution of the dihydrojasmonic acid isomer mixture in the mobile phase at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration suitable for the detector's sensitivity (e.g., 10-100 µg/mL for UV detection).

    • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Chromatographic Run:

    • Inject the prepared sample onto the HPLC system.

    • Acquire data for a sufficient duration to allow all isomers to elute.

  • Data Analysis:

    • Identify the peaks corresponding to the different isomers based on their retention times.

    • Calculate the resolution (Rs), separation factor (α), and tailing factor for each peak pair to assess the quality of the separation.

Data Presentation

The following table summarizes the expected performance parameters for the chiral separation of dihydrojasmonic acid isomers based on the adapted method for jasmonic acid.[1] Actual values may vary and should be determined experimentally.

ParameterExpected ValueDescription
Retention Time (k) VariesThe time taken for each isomer to elute from the column.
Resolution (Rs) > 1.5A measure of the degree of separation between two adjacent peaks. A value > 1.5 indicates baseline separation.
Separation Factor (α) > 1.1The ratio of the retention factors of two adjacent peaks. A value > 1 indicates separation.
Tailing Factor (T) 0.9 - 1.2A measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak.
Limit of Detection (LOD) ~0.5 ng/mL (with MS)The lowest concentration of an analyte that can be reliably detected.[1]
Repeatability (RSD) < 6% for peak areaThe precision of the method for repeated injections of the same sample.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (Dissolve & Filter) hplc_system HPLC System (Pump, Injector, Column Oven) sample_prep->hplc_system Inject Sample mobile_phase_prep Mobile Phase Preparation (n-Hexane/IPA/TFA) mobile_phase_prep->hplc_system chiral_column Chiral Column (Cellulose-based CSP) hplc_system->chiral_column Mobile Phase detector Detection (UV or MS) chiral_column->detector chromatogram Chromatogram Acquisition detector->chromatogram data_processing Data Processing (Peak Integration, Resolution Calculation) chromatogram->data_processing

Caption: Workflow for the chiral HPLC separation of dihydrojasmonic acid isomers.

Logical Relationship of Chiral Separation

G racemic_mixture Dihydrojasmonic Acid (Mixture of Isomers) transient_complexes Transient Diastereomeric Complexes racemic_mixture->transient_complexes chiral_stationary_phase Chiral Stationary Phase (CSP) chiral_stationary_phase->transient_complexes separated_isomers Separated Isomers (Different Retention Times) transient_complexes->separated_isomers Differential Stability

Caption: Principle of chiral separation by forming transient diastereomeric complexes.

References

Eliciting Plant Defense Mechanisms with (-)-Dihydrojasmonic Acid Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid, a derivative of the plant hormone jasmonic acid, is a potent elicitor of plant defense mechanisms. Its application can induce the production of a wide array of secondary metabolites, many of which have potential applications in agriculture, pharmacology, and drug development. These induced compounds, including alkaloids, terpenoids, and phenolics, play a crucial role in protecting plants against herbivores and pathogens. Understanding the signaling pathways and experimental protocols for utilizing this compound is essential for researchers seeking to harness these natural defense systems for various applications.

This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives to elicit plant defense responses.

Data Presentation

The following tables summarize the quantitative effects of dihydrojasmonate derivatives on plant secondary metabolite production and other defense-related responses. As data for this compound is limited, data from its close analog, n-propyl dihydrojasmonate (PDJ), is presented as a proxy to illustrate the expected effects.

Table 1: Effect of n-Propyl Dihydrojasmonate (PDJ) on Fruit Quality and Defense-Related Compounds

Plant SpeciesTreatment ConcentrationObserved EffectReference
Grapes ('Fujiminori')50 ppmIncreased single grain weight and soluble solids content, promoted coloring.
Apple120 ppm (easy to color varieties)Promoted healthy ripening and coloring.
Apple240 ppm (difficult to color varieties)Promoted coloring and increased sweetness.
Apple (infected with Botrytis cinerea)400 µMReduced lesion diameter.
Grapes, Cherries, ApplesNot specifiedPromoted healthy maturation and coloring, increased anthocyanin content.

Table 2: General Effects of n-Propyl Dihydrojasmonate (PDJ) on Plant Defense and Stress Resistance

EffectPlant SpeciesReference
Enhanced resistance to cold and droughtWheat, Maize, Rice
Induction of resistance gene expressionGeneral
Increased synthesis of anthocyanidin and caroteneFruits
Promotion of endogenous S-ABA and ethylene synthesisGeneral

Signaling Pathways

The elicitation of plant defense responses by jasmonates is mediated through a well-characterized signaling pathway. The core components of this pathway are the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.

jasmonate_signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm COI1 COI1 JAZ JAZ COI1->JAZ recruits MYC2 MYC2 JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome ubiquitination & degradation JA_responsive_genes Jasmonate-Responsive Genes MYC2->JA_responsive_genes activates Defense_Metabolites Defense Metabolites (Alkaloids, Terpenoids, etc.) JA_responsive_genes->Defense_Metabolites leads to biosynthesis of JA_Ile JA-Ile (Active Form) JA_Ile->COI1 binds to DHA (-)-Dihydrojasmonic Acid (DHA) DHA->JA_Ile conjugation JAR1 JAR1 Isoleucine Isoleucine DHA_ext Exogenous This compound DHA_ext->DHA uptake

Caption: Jasmonate signaling pathway initiated by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound

  • Ethanol or Methanol

  • Sterile deionized water

  • Sterile containers

Procedure:

  • Weigh the desired amount of this compound in a sterile container.

  • Dissolve the this compound in a small volume of ethanol or methanol.

  • Slowly add sterile deionized water to the desired final volume while stirring to ensure complete dissolution.

  • The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid phytotoxic effects.

  • Store the stock solution at 4°C in the dark.

Protocol 2: Application of this compound to Plants

A. Foliar Spray Application

Materials:

  • This compound working solution (diluted from stock)

  • Surfactant (e.g., Tween 20)

  • Spray bottle

Procedure:

  • Prepare the desired concentration of the this compound working solution by diluting the stock solution with sterile deionized water. Recommended starting concentrations range from 10 µM to 500 µM.

  • Add a surfactant (e.g., Tween 20 at 0.01-0.05% v/v) to the working solution to ensure even coverage of the leaves.

  • Spray the solution evenly onto the plant foliage until runoff.

  • Include a control group of plants sprayed with a solution containing the same concentration of solvent and surfactant but without this compound.

  • Keep the treated plants under controlled environmental conditions (temperature, light, humidity).

B. Root Drench Application

Materials:

  • This compound working solution (diluted from stock)

  • Planting pots with appropriate growth medium

Procedure:

  • Prepare the desired concentration of the this compound working solution.

  • Apply the solution directly to the soil or growth medium around the base of the plant. The volume applied will depend on the pot size and plant age.

  • A general application rate for dihydrojasmonic acid salts is between 0.01g and 0.1g per hectare.

  • Treat a control group with an equal volume of the solvent solution.

  • Maintain the plants under controlled conditions.

Protocol 3: Analysis of Plant Defense Response

A. Sample Collection and Preparation

  • Harvest plant tissues (e.g., leaves, roots) at different time points after treatment (e.g., 24h, 48h, 72h).

  • Immediately freeze the collected tissues in liquid nitrogen to quench metabolic activity.

  • Store the samples at -80°C until further analysis.

  • For analysis, grind the frozen tissue to a fine powder in liquid nitrogen.

B. Metabolite Extraction and Analysis (Metabolomics)

  • Extract secondary metabolites from the powdered tissue using an appropriate solvent (e.g., methanol, ethanol, or a mixture with water).

  • Centrifuge the extract to pellet cell debris.

  • Analyze the supernatant using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the induced secondary metabolites.

C. Gene Expression Analysis

  • Extract total RNA from the powdered tissue using a suitable kit or protocol.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative Real-Time PCR (qRT-PCR) to analyze the expression levels of key genes involved in the jasmonate signaling pathway and secondary metabolite biosynthesis (e.g., LOX, AOS, OPR3, MYC2).

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound treatment on plant defense mechanisms.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_sampling Sampling cluster_analysis Analysis Plant_Growth Plant Growth (Controlled Environment) Treatment_Application Treatment Application (Foliar Spray or Root Drench) Plant_Growth->Treatment_Application Control_Group Control Group (Solvent only) Plant_Growth->Control_Group DHA_Prep This compound Solution Preparation DHA_Prep->Treatment_Application Time_Course_Sampling Time-Course Sampling (e.g., 0h, 24h, 48h, 72h) Treatment_Application->Time_Course_Sampling Control_Group->Time_Course_Sampling Sample_Processing Sample Freezing (Liquid Nitrogen) Time_Course_Sampling->Sample_Processing Metabolomics Metabolomics (LC-MS, GC-MS) Sample_Processing->Metabolomics Transcriptomics Transcriptomics (qRT-PCR, RNA-Seq) Sample_Processing->Transcriptomics Data_Analysis Data Analysis and Interpretation Metabolomics->Data_Analysis Transcriptomics->Data_Analysis

Caption: General experimental workflow for this compound treatment.

Application Notes and Protocols for the Formulation of (-)-Dihydrojasmonic Acid in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid, a saturated derivative of the phytohormone jasmonic acid, is a plant growth regulator with significant potential for agricultural applications. Like other jasmonates, it is involved in mediating plant responses to a variety of biotic and abiotic stresses, as well as regulating growth and development. However, its low water solubility presents challenges for its effective and widespread use in agricultural settings. To overcome this, formulations of this compound, particularly as water-soluble salts, have been developed. These formulations enhance its applicability and efficacy in promoting stress tolerance and potentially increasing crop yields.

This document provides detailed application notes and protocols for the preparation and evaluation of this compound formulations for agricultural research. It is intended for researchers, scientists, and professionals in drug development and agricultural science who are interested in exploring the practical applications of this compound.

Formulation of this compound Salts

The primary strategy to improve the agricultural applicability of this compound is to convert it into water-soluble salts. The most common salts are those of magnesium, potassium, and sodium.[1][2] These salt formulations allow for easier handling and application through common agricultural practices such as spraying and drip irrigation.[3]

Co-formulants

For enhanced efficacy, this compound salt formulations can be combined with other agrochemical compounds. Commonly suggested co-formulants include:

  • Salicylic acid derivatives (e.g., acetylsalicylic acid): To further enhance plant stress responses.[2]

  • Antioxidants (e.g., arginine): To help combat oxidative stress in plants.[2]

A typical concentrate formulation might include the this compound salt, a salicylic acid derivative, and an antioxidant.[2][3]

Data on Formulations and Application Rates
Formulation ComponentCation (M)FormKey CharacteristicsRecommended Application Rate (per hectare)Reference
This compound saltMagnesium (Mg²⁺)SolidGood handling and flow properties.[1][2][4]0.005 to 0.5 g[2][3]
This compound saltPotassium (K⁺)Water-miscible oilSuitable for aqueous solutions.[1][2]0.005 to 0.5 g[2][3]
This compound saltSodium (Na⁺)Water-miscible oilSuitable for aqueous solutions.[2]0.005 to 0.5 g[2]

Experimental Protocols

Protocol 1: Preparation of this compound Salt Formulations (Lab Scale)

This protocol describes the synthesis of potassium and magnesium salts of this compound, adapted from patent literature for a research laboratory setting.

Materials:

  • This compound

  • Methyl dihydrojasmonate (if starting from the ester)

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Magnesium turnings

  • Methanol

  • Toluene

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine (catalyst for magnesium salt preparation)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, rotary evaporator, etc.)

Procedure:

Step 1: Saponification of Methyl Dihydrojasmonate (if necessary)

  • Dissolve sodium hydroxide pellets in methanol with stirring.

  • Add this solution to a stirred solution of methyl dihydrojasmonate in methanol.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Slowly add 1M hydrochloric acid until the pH of the mixture is approximately 1.

  • Extract the aqueous/methanol solution with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under vacuum to yield this compound as an oil.

Step 2a: Preparation of Potassium Dihydrojasmonate

  • Dissolve a calculated amount of potassium hydroxide in water with stirring.

  • Add this solution to the this compound prepared in Step 1 to achieve the desired concentration (e.g., a 10% wt aqueous solution).[3]

Step 2b: Preparation of Magnesium Dihydrojasmonate

  • Under a nitrogen atmosphere, charge a flask with magnesium turnings and methanol.

  • Add a catalytic amount of iodine and heat the mixture to initiate the reaction.

  • Once the magnesium has reacted, cool the mixture to room temperature.

  • Add a solution of this compound in methanol dropwise.

  • Reflux the reaction mixture for two hours, then stir at room temperature overnight.

  • Remove the methanol under vacuum to obtain the magnesium dihydrojasmonate salt.[4]

Protocol 2: Evaluation of Formulation Efficacy on Plant Growth and Stress Tolerance

This protocol provides a general framework for assessing the effects of this compound formulations on plants under controlled environmental conditions.

Experimental Design:

  • Plant Material: Select a crop of interest (e.g., tomato, wheat, soybean).

  • Growth Conditions: Grow plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity. Use a well-defined growth medium (e.g., sandy acidic soil to simulate stress conditions).

  • Treatments:

    • Control (water or carrier solution only)

    • This compound salt formulation at various concentrations (e.g., corresponding to 0.01, 0.1, and 0.5 g/ha)

    • Positive control (if available, e.g., a known plant growth regulator)

  • Application Method:

    • Foliar Spray: Apply the formulation to the leaves until runoff.

    • Root Drench: Apply a known volume of the formulation to the soil around the base of the plant.[3]

  • Stress Treatment (Optional): Impose an abiotic stress such as drought (withholding water), salinity (irrigating with a salt solution), or temperature stress.

  • Replication: Use a sufficient number of replicate plants for each treatment to ensure statistical power.

Data Collection and Analysis:

  • Growth Parameters: Measure plant height, shoot and root biomass (dry weight), and leaf area at regular intervals.

  • Physiological Parameters:

    • Chlorophyll content (e.g., using a SPAD meter)

    • Photosynthetic rate (using an infrared gas analyzer)

    • Stomatal conductance

    • Relative water content

  • Biochemical Markers of Stress:

    • Proline content

    • Malondialdehyde (MDA) content (as an indicator of lipid peroxidation)

    • Activity of antioxidant enzymes (e.g., superoxide dismutase, catalase)

  • Yield Parameters (if applicable): At maturity, measure fruit number, fruit weight, seed number, and total yield.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of treatment effects.

Signaling Pathway of this compound

This compound is believed to exert its effects through the well-characterized jasmonate signaling pathway. While specific studies on the nuances of this compound signaling are limited, it is presumed to follow the canonical pathway initiated by other bioactive jasmonates.

The core of this pathway involves the following components:

  • COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is part of the SCFCOI1 E3 ubiquitin ligase complex and functions as a co-receptor for jasmonates.

  • JAZ (Jasmonate ZIM-domain) proteins: A family of repressor proteins that bind to and inhibit the activity of transcription factors.

  • MYC2: A basic helix-loop-helix transcription factor that is a master regulator of jasmonate-responsive genes.

Mechanism of Action:

  • In the absence of a jasmonate signal, JAZ proteins bind to MYC2, preventing it from activating the transcription of downstream target genes.

  • When this compound (or another bioactive jasmonate) is present, it promotes the interaction between COI1 and the JAZ proteins.

  • This interaction leads to the ubiquitination and subsequent degradation of the JAZ repressors by the 26S proteasome.

  • The degradation of JAZ proteins releases MYC2, allowing it to activate the expression of a wide range of genes involved in stress responses, defense, and development.

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Plant Response Stress Stress Stimulus DHJA This compound Stress->DHJA Biosynthesis COI1 COI1 DHJA->COI1 Promotes interaction JAZ JAZ Repressor MYC2 MYC2 JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation JRGs Jasmonate-Responsive Genes MYC2->JRGs Activates Response Stress Tolerance & Growth Regulation JRGs->Response

Caption: Jasmonate signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of this compound formulations.

Experimental_Workflow cluster_formulation Formulation Development cluster_evaluation Efficacy Evaluation cluster_outcome Outcome Prep Preparation of (-)-DHJA Salts Coform Addition of Co-formulants Prep->Coform Char Characterization (Solubility, Stability) Coform->Char Design Experimental Design Char->Design Application Formulation Application (Foliar/Drench) Design->Application Stress Stress Induction (Optional) Application->Stress Data Data Collection (Growth, Physiology, Yield) Stress->Data Analysis Statistical Analysis Data->Analysis Conclusion Conclusions on Efficacy Analysis->Conclusion

Caption: Experimental workflow for formulation and evaluation.

Conclusion

The formulation of this compound into water-soluble salts represents a promising approach to harness its potential as a plant growth regulator for agricultural applications. The protocols and information provided herein offer a framework for researchers to prepare and evaluate these formulations in a systematic and scientifically rigorous manner. Further research is warranted to generate more extensive quantitative data on the efficacy of these formulations across a wider range of crops and environmental conditions, and to further elucidate the specific signaling mechanisms of this compound in plants.

References

Troubleshooting & Optimization

Optimizing (-)-Dihydrojasmonic acid extraction efficiency from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing (-)-Dihydrojasmonic Acid Extraction

Welcome to the technical support center for the extraction of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols from complex matrices. Here you will find troubleshooting guidance for common issues, frequently asked questions, detailed experimental methodologies, and comparative data to enhance your extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during extraction?

A1: Low recovery of this compound can stem from several factors throughout the extraction process. Key issues include:

  • Incomplete Cell Lysis: Inadequate homogenization of the plant tissue can leave a significant portion of the analyte trapped within the cells.

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial. Using a solvent that does not efficiently solubilize this compound will result in poor extraction yields.

  • Incorrect pH: The pH of the extraction buffer influences the ionization state of the acidic this compound. An inappropriate pH can reduce its solubility in the organic solvent during liquid-liquid extraction or affect its retention on a solid-phase extraction column.

  • Analyte Degradation: this compound can be sensitive to high temperatures and extreme pH levels, leading to degradation if conditions are not controlled.

  • Protein Binding: The analyte may bind to proteins within the sample matrix, preventing its extraction.

Q2: How can I minimize matrix effects when analyzing my extracts with LC-MS?

A2: Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS analysis of complex samples and can lead to inaccurate quantification. To mitigate these effects:

  • Optimize Sample Cleanup: Employ a robust solid-phase extraction (SPE) protocol to remove interfering matrix components like lipids, pigments, and sugars.

  • Improve Chromatographic Separation: Adjust your LC method to ensure that this compound is chromatographically resolved from co-eluting matrix components.

  • Use Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., d6-(-)-dihydrojasmonic acid) in your samples before extraction. This helps to correct for analyte loss during sample preparation and for matrix-induced ionization variability.

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

Q3: Which extraction method is best for this compound?

A3: The optimal extraction method depends on your specific sample matrix, available equipment, and desired throughput.

  • Solid-Phase Extraction (SPE): This is a widely used and highly effective method for purifying and concentrating jasmonates from plant extracts. It is particularly good at removing interfering compounds.

  • Liquid-Liquid Extraction (LLE): LLE is a classic and effective method, but it can be more labor-intensive and may result in less clean extracts compared to SPE.

  • Supercritical Fluid Extraction (SFE): SFE, typically using supercritical CO2, is a green chemistry alternative that can offer high selectivity and efficiency. However, it requires specialized equipment.

Troubleshooting Guides

This section provides a structured approach to resolving common problems encountered during the extraction of this compound.

Issue 1: Low Extraction Recovery

If you are experiencing low recovery of your target analyte, follow this troubleshooting workflow:

LowRecoveryTroubleshooting start Low Recovery Detected check_homogenization Verify Homogenization Efficiency start->check_homogenization check_solvent Evaluate Extraction Solvent check_homogenization->check_solvent Homogenization is thorough solution Recovery Improved check_homogenization->solution Improve grinding/lysis check_ph Assess Sample pH check_solvent->check_ph Solvent is appropriate check_solvent->solution Test alternative solvents check_spe Review SPE Protocol check_ph->check_spe pH is optimal check_ph->solution Adjust pH of extraction buffer check_spe->solution Optimize SPE steps (e.g., elution solvent)

Troubleshooting workflow for low extraction recovery.
Issue 2: High Variability in Results

High variability between replicate samples can be addressed by examining the following:

  • Inconsistent Sample Homogenization: Ensure that all samples are homogenized to the same degree.

  • Inaccurate Pipetting: Use calibrated pipettes and consistent technique, especially when adding internal standards and solvents.

  • SPE Cartridge Inconsistency: Ensure that SPE cartridges are from the same lot and are conditioned and eluted uniformly. Inconsistent flow rates can lead to variability.

  • Evaporation to Dryness: Avoid evaporating the final extract to complete dryness, as this can lead to loss of the analyte. If evaporation is necessary, do so under a gentle stream of nitrogen.

Quantitative Data Presentation

The following tables summarize typical recovery rates for phytohormones, including jasmonates, using different extraction techniques. Note that actual recoveries for this compound may vary depending on the specific matrix and protocol optimization.

Table 1: Comparison of Extraction Method Recovery Rates

Extraction MethodAnalyte ClassTypical Recovery Range (%)Reference
Solid-Phase Extraction (SPE)Jasmonates85 - 110%
Liquid-Liquid Extraction (LLE)Jasmonates70 - 90%
QuEChERSJasmonates80 - 115%

Table 2: Influence of Solvent Choice on Phytohormone Recovery in SPE

Extraction SolventPhytohormoneRecovery (%)Reference
80% Methanol with 0.5% Formic AcidMultiple ClassesGenerally higher recovery
80% Methanol (non-acidified)Multiple ClassesLower recovery for acidic hormones
100% Cold MethanolJasmonic Acid92.48%
100% Cold MethanolMethyl Jasmonate94.30%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a robust method for the extraction and purification of this compound from plant tissue.

1. Sample Preparation and Homogenization: a. Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powder to a microcentrifuge tube.

2. Extraction: a. Add 1 mL of ice-cold extraction solvent (80% methanol with 1% acetic acid). b. Add an appropriate internal standard (e.g., d6-(-)-dihydrojasmonic acid). c. Vortex thoroughly and incubate for 30 minutes at 4°C with gentle shaking. d. Centrifuge at >15,000 x g for 15 minutes at 4°C. e. Carefully transfer the supernatant to a new tube.

3. SPE Purification: a. Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% methanol through it. b. Equilibration: Equilibrate the cartridge with 1 mL of 1% acetic acid in ultrapure water. Do not allow the cartridge to go dry. c. Loading: Load the supernatant from step 2e onto the cartridge. d. Washing: Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities. e. Elution: Elute the this compound with 1 mL of 80% acetonitrile containing 1% acetic acid into a clean collection tube.

Minimizing matrix effects in the quantification of endogenous (-)-Dihydrojasmonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of endogenous (-)-dihydrojasmonic acid and related jasmonates.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and reproducibility of the quantification of this compound.[2][3][4]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike, where the response of a standard spiked into a blank matrix extract is compared to the response of the standard in a neat solvent.[1][2][5] A significant difference in response indicates the presence of matrix effects.[1][2] A qualitative method, post-column infusion, can identify regions in the chromatogram with significant ion suppression or enhancement.[3][5]

Q3: What are the most effective strategies to minimize matrix effects?

A3: A multi-pronged approach is often the most effective. This includes:

  • Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation help remove interfering matrix components.[2][5][6]

  • Chromatographic Optimization: Modifying the mobile phase composition, gradient, or column chemistry can separate this compound from co-eluting interferences.[2][7]

  • Use of Internal Standards: The most robust method is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound.[2][8][9] This approach, known as the isotope dilution method, corrects for variability in matrix effects and sample loss during preparation.[8][10][11]

  • Sample Dilution: If the assay has high sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[3][7][12]

Q4: When should I use a stable isotope-labeled internal standard?

A4: It is highly recommended to use a stable isotope-labeled internal standard in all quantitative analyses of endogenous compounds like this compound.[9] SIL-IS co-elute with the analyte and experience similar matrix effects, allowing for accurate correction and leading to more reliable and reproducible results.[2][9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor Reproducibility and Accuracy Significant and variable matrix effects between samples.1. Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method.[1] 2. Implement an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound to correct for variability.[1][2] 3. Optimize Sample Cleanup: Employ a more rigorous sample preparation method, such as mixed-mode SPE, to remove a wider range of interferences.[13]
Low Signal Intensity and Poor Sensitivity Severe ion suppression due to matrix components.1. Identify Suppression Zones: Use the post-column infusion technique to pinpoint retention times with high ion suppression.[3][5] 2. Modify Chromatography: Adjust the chromatographic method to shift the elution of this compound away from these suppression zones.[2][7] 3. Enhance Sample Cleanup: Improve the sample preparation procedure to remove the compounds causing suppression.[2][5]
Low Extraction Recovery Inefficient extraction of this compound from the sample matrix.1. Assess Recovery Rate: Calculate the recovery by comparing the signal of a sample spiked before extraction versus one spiked after extraction. A good recovery is typically >80-90%.[12] 2. Optimize Extraction Solvent: Test different solvent compositions and pH to improve the extraction efficiency of the acidic analyte.[5] 3. Modify Extraction Technique: Consider alternative extraction methods like sonication or bead beating to ensure complete cell lysis and release of the analyte.[8]
Inconsistent Results Across Different Sample Types Matrix effects vary significantly between different biological matrices.1. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that closely matches the study samples.[2] 2. Develop Matrix-Specific Protocols: Optimize sample preparation and chromatographic conditions for each specific matrix type.[14]

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of major jasmonates using an isotope dilution method with UPLC-MS/MS. These values can serve as a benchmark when developing a method for this compound.

Jasmonate Instrument LOD (amol) Method LOQ (fmol/g FW) Recovery (%)
Jasmonic Acid (JA)~100~5-20>85
Jasmonoyl-isoleucine (JA-Ile)~25~1-10>85
12-Oxo-phytodienoic acid (OPDA)~500~10-50>80
Methyl Jasmonate (MeJA)~200~5-25>80

Data compiled from various sources. Actual values may vary depending on the specific instrumentation, matrix, and experimental conditions.[8]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A: A standard solution of this compound in the initial mobile phase.

    • Set B: A blank matrix extract (a sample known not to contain the analyte) spiked with the this compound standard at the same concentration as Set A.

    • Set C (for Recovery): A blank matrix spiked with the this compound standard before the extraction process.[1]

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • A ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen plant tissue and grind to a fine powder in liquid nitrogen.[8]

  • Extraction:

    • To the powdered tissue, add 1 mL of ice-cold 80% methanol containing a known amount of the stable isotope-labeled internal standard for this compound.[8]

    • Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 30 minutes.[8]

    • Centrifuge at 16,000 x g and 4°C for 10 minutes and collect the supernatant.[8]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove lipids and other interferences.[15]

    • Elute the this compound and its internal standard with an appropriate solvent (e.g., methanol with a small percentage of formic acid).

  • Final Preparation:

    • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.[8]

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Plant Tissue Sample homogenization Homogenization (Liquid N2) sample->homogenization extraction Extraction (80% MeOH + SIL-IS) homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms UPLC-MS/MS Analysis reconstitution->lcms data Data Processing (Peak Integration) lcms->data quantification Quantification (Isotope Dilution) data->quantification result result quantification->result Final Concentration

Caption: Workflow for the quantification of endogenous this compound.

troubleshooting_logic cluster_me_solutions Matrix Effect Mitigation cluster_recovery_solutions Recovery Improvement start Inaccurate or Irreproducible Results check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me check_recovery Assess Recovery (Pre- vs. Post-Spike) check_me->check_recovery ME Acceptable (<15% variation) use_is Implement Stable Isotope IS check_me->use_is ME Unacceptable optimize_extraction Optimize Extraction Solvent/pH check_recovery->optimize_extraction Low Recovery end_node Accurate & Reproducible Quantification check_recovery->end_node Recovery Acceptable (>80%) optimize_cleanup Optimize Sample Cleanup (SPE) use_is->optimize_cleanup optimize_chrom Optimize Chromatography optimize_cleanup->optimize_chrom optimize_chrom->end_node optimize_homogenization Improve Homogenization optimize_extraction->optimize_homogenization optimize_homogenization->end_node

Caption: Troubleshooting logic for inaccurate quantification results.

References

Navigating the Nuances of Internal Standards for (-)-Dihydrojasmonic Acid Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals, this technical support center provides detailed guidance on selecting and utilizing the optimal internal standard for the accurate quantification of (-)-Dihydrojasmonic acid. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the reliability and reproducibility of your analytical results.

The selection of an appropriate internal standard is a critical step in developing robust and accurate analytical methods for quantifying endogenous molecules like this compound. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization, thereby compensating for variations in sample preparation and instrument response. This guide explores the common choices of internal standards for this compound analysis, their respective advantages and disadvantages, and provides practical guidance for their effective implementation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting an internal standard for this compound analysis?

A1: The most crucial factor is the structural and chemical similarity of the internal standard to this compound. This ensures that the internal standard and the analyte exhibit similar behavior during sample preparation and analysis, leading to accurate correction for any losses or variations. Stable isotope-labeled internal standards are considered the gold standard for this reason.[1][2][3]

Q2: What are the main types of internal standards used for this compound analysis?

A2: The two primary types of internal standards are:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are molecules where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium, ¹³C). Deuterated this compound (e.g., d-DHJA) is an example. They are chemically identical to the analyte and co-elute, providing the most accurate correction for matrix effects and other experimental variabilities.[1][2]

  • Structural Analogs: These are molecules with a similar chemical structure to the analyte but are not isotopically labeled. A common example for jasmonate analysis is Dihydrojasmonic acid (DHJA) itself when analyzing other jasmonates, or other structurally related compounds.[1][4] While more cost-effective, they may not perfectly mimic the analyte's behavior.[1]

Q3: Why are stable isotope-labeled internal standards preferred over structural analogs?

A3: SIL-IS are preferred because they have nearly identical physicochemical properties to the analyte.[2][3] This results in the same extraction recovery, chromatographic retention time, and ionization efficiency. Consequently, they can more accurately compensate for variations in sample handling, matrix effects (ion suppression or enhancement), and instrument performance.[1][2] Structural analogs, while similar, may have different extraction efficiencies and chromatographic behaviors, potentially leading to less accurate quantification.[1]

Q4: Can I use Jasmonic acid as an internal standard for this compound analysis?

A4: While structurally similar, using Jasmonic acid as an internal standard for this compound analysis is not ideal. Their chromatographic and mass spectrometric behaviors might differ slightly, which could introduce inaccuracies. Furthermore, if Jasmonic acid is also present in the sample as an endogenous compound, it would interfere with its use as an internal standard. A more suitable choice would be an isotopically labeled version of this compound or a closely related, non-endogenous structural analog.

Q5: When is it acceptable to use a structural analog like Dihydrojasmonic Acid (DHJA) as an internal standard?

A5: Using a structural analog like DHJA can be a viable option when a stable isotope-labeled standard is not available or is prohibitively expensive.[5] It is particularly useful in methods where the extraction and analytical variability are well-controlled. However, it is crucial to validate the method carefully to ensure that the structural analog adequately corrects for potential variations. In some GC-FID applications, DHJA has been used for the quantification of jasmonic acid as it separates chromatographically.[4]

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the accuracy, precision, and reliability of the quantification results. Below is a summary of the expected performance characteristics of commonly considered internal standards for this compound analysis.

Internal Standard TypeAnalyteAccuracyPrecision (Repeatability)Recovery CorrectionMatrix Effect CompensationCost
Stable Isotope-Labeled This compound-dₓExcellentExcellentExcellentExcellentHigh
Structural Analog Jasmonic AcidGoodGoodGoodModerateModerate
Structural Analog Other related, non-endogenous compoundsFair to GoodFair to GoodFair to GoodFair to ModerateVariable

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape for Analyte and/or Internal Standard - Inappropriate chromatographic conditions (column, mobile phase).- Column degradation.- Sample overload.- Optimize the LC method (e.g., gradient, mobile phase additives).- Replace the analytical column.- Reduce the injection volume or sample concentration.
Low or Inconsistent Recovery of Analyte and Internal Standard - Inefficient extraction procedure.- Analyte/IS degradation during sample processing.- Adsorption to labware.- Optimize the extraction solvent and technique (e.g., LLE, SPE).- Work at low temperatures and minimize sample processing time.- Use silanized glassware or polypropylene tubes.
High Variability in Analyte/IS Ratio - Inconsistent addition of the internal standard.- Poor mixing of the internal standard with the sample.- Matrix effects that differentially affect the analyte and a structural analog IS.- Ensure precise and consistent pipetting of the IS solution.- Thoroughly vortex or mix the sample after adding the IS.- Use a stable isotope-labeled internal standard.
Ion Suppression or Enhancement - Co-eluting matrix components interfering with ionization.- Improve sample cleanup using Solid Phase Extraction (SPE).- Optimize chromatographic separation to resolve the analyte and IS from interfering compounds.- Use a stable isotope-labeled internal standard which will be equally affected by the matrix.[1]
Internal Standard Signal Too High or Too Low - Incorrect concentration of the internal standard spiking solution.- Significant ion suppression or enhancement.- Prepare the IS solution at a concentration that results in a response within the linear range of the detector and is comparable to the expected analyte concentration.- Address matrix effects as described above.

Experimental Protocols

A detailed and validated experimental protocol is fundamental for achieving reliable quantitative results.

Sample Preparation and Extraction

This protocol provides a general framework for the extraction of this compound from biological matrices. Optimization may be required based on the specific sample type.

  • Homogenization: Weigh a precise amount of the sample (e.g., 50-100 mg of tissue) and homogenize it in a suitable pre-chilled extraction solvent (e.g., 80% methanol) using a bead beater or mortar and pestle.

  • Internal Standard Spiking: Add a known amount of the selected internal standard solution to the homogenate at the earliest stage of sample preparation to account for losses during the entire procedure.[3]

  • Extraction: Vortex the mixture vigorously and incubate at 4°C for 30 minutes with shaking.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For complex matrices, an SPE cleanup step using a C18 or mixed-mode cation exchange cartridge can significantly reduce matrix effects.

    • Condition the cartridge with methanol followed by water.

    • Load the supernatant.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for the analysis of this compound and its internal standard by LC-MS/MS.

  • Chromatographic System: UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to ensure good separation.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is generally preferred for jasmonates.

  • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.

Visualizing the Workflow

To aid in the conceptualization of the experimental process, the following diagrams illustrate the decision-making process for selecting an internal standard and a typical analytical workflow.

Caption: A flowchart outlining the decision-making process for selecting an optimal internal standard.

G General Analytical Workflow sample_prep 1. Sample Preparation (Homogenization) is_spike 2. Internal Standard Spiking sample_prep->is_spike extraction 3. Extraction is_spike->extraction cleanup 4. Sample Cleanup (SPE) extraction->cleanup analysis 5. LC-MS/MS Analysis cleanup->analysis data_processing 6. Data Processing and Quantification analysis->data_processing

Caption: A diagram illustrating the key steps in a typical experimental workflow for this compound quantification.

References

Validation & Comparative

Comparative Efficacy of (-)-Dihydrojasmonic Acid and Methyl Jasmonate in Plant Defense Induction: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of (-)-dihydrojasmonic acid and methyl jasmonate in activating plant defense mechanisms. This analysis is supported by available experimental data, detailed methodologies, and visualizations of relevant signaling pathways.

Introduction

Jasmonates are a class of lipid-derived phytohormones that are pivotal in orchestrating plant defense responses against a wide array of biotic and abiotic stresses. Among the various jasmonates, methyl jasmonate (MeJA) is a well-studied elicitor known for its role in inducing resistance to herbivores and necrotrophic pathogens. This compound (H₂JA) is another member of the jasmonate family whose efficacy in plant defense induction is of growing interest. This guide presents a comparative analysis of these two compounds, summarizing their performance based on scientific literature.

Quantitative Comparison of Efficacy

Direct comparative studies providing extensive quantitative data on the efficacy of this compound versus methyl jasmonate are limited. However, available research offers insights into their relative performance in specific plant-pathogen or plant-herbivore interactions.

A study on rice (Oryza sativa) demonstrated comparable efficacy between jasmonic acid (the precursor to MeJA) and MeJA in inducing resistance against the rice water weevil (Lissorhoptrus oryzophilus). Seed treatment with jasmonic acid and methyl jasmonate led to a 26% and 25% reduction in the emergence of first instar larvae, respectively, indicating a similar level of induced resistance in this context.

Another study on cotton (Gossypium hirsutum) showed that foliar application of both jasmonic acid and methyl jasmonate effectively reduced populations of the twospotted spider mite (Tetranychus urticae) and decreased leaf damage. While this study highlights the effectiveness of both compounds, a direct quantitative comparison of their potency was not detailed.

It is important to note that the metabolic pathways of these compounds may differ. For instance, the Arabidopsis enzyme jasmonic acid carboxyl methyltransferase (JMT), which converts jasmonic acid to the volatile methyl jasmonate, exhibits significantly lower activity towards dihydrojasmonic acid. This enzymatic difference could lead to variations in their metabolic fate, persistence, and ultimately, their biological activity in different plant species and against different stressors.

Table 1: Comparative Efficacy of Jasmonic Acid and Methyl Jasmonate Against Rice Water Weevil

CompoundTreatmentPestPlant SpeciesEfficacy (Reduction in Larval Emergence)Reference
Jasmonic AcidSeed Treatment (2.5 mM)Rice Water WeevilRice (Oryza sativa)26%
Methyl JasmonateSeed Treatment (2.5 mM)Rice Water WeevilRice (Oryza sativa)25%

Signaling Pathways

Both this compound and methyl jasmonate are believed to function through the well-established jasmonate signaling pathway to induce plant defense responses. The core of this pathway involves the perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1. This interaction leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, thereby activating transcription factors like MYC2, which in turn regulate the expression of a wide range of defense-related genes.

While MeJA is readily converted to jasmonic acid and subsequently to the active JA-Ile, the precise metabolic route and activation of this compound within the cell are less characterized. Its structural similarity to jasmonic acid suggests it likely engages the same core signaling components.

A Researcher's Guide to Antibody Cross-Reactivity Against Jasmonate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of signaling molecules is paramount. This guide provides an objective comparison of antibody performance against different jasmonate isomers, supported by experimental context and methodologies. Understanding the specificity and cross-reactivity of these antibodies is critical for generating accurate and reproducible data in plant science and related fields.

Jasmonates are a class of lipid-derived plant hormones that play crucial roles in regulating growth, development, and defense responses. The biological activity of jasmonates is highly dependent on their stereochemical structure. The most bioactive endogenous form is (+)-7-iso-jasmonoyl-L-isoleucine ((+)-7-iso-JA-L-Ile), which is perceived by the co-receptor complex composed of CORONATINE INSENSITIVE1 (COI1) and Jasmonate ZIM-domain (JAZ) proteins. Its epimer, (-)-JA-L-Ile , is inactive. Furthermore, the bacterial phytotoxin coronatine (COR) acts as a potent structural mimic of (+)-7-iso-JA-L-Ile, often exhibiting higher activity in biological assays. Given these subtle but critical differences, the specificity of antibodies used for their immunodetection is a key factor for experimental success.

The Jasmonate Signaling Pathway: A Tale of Two Isomers

The activation of the jasmonate signaling pathway is contingent on the specific binding of the bioactive isomer (+)-7-iso-JA-L-Ile to its receptor. In the absence of this signal, JAZ repressor proteins bind to and inhibit transcription factors such as MYC2, preventing the expression of jasmonate-responsive genes.

Upon stress or developmental cues, the synthesis of (+)-7-iso-JA-L-Ile increases. This bioactive molecule then acts as molecular "glue," facilitating the interaction between the F-box protein COI1 and the JAZ repressors. This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate downstream gene expression, which mediates a wide range of defense and developmental responses. The inactive (-)-JA-L-Ile isomer does not effectively promote the COI1-JAZ interaction and therefore does not trigger the signaling cascade.

Caption: Jasmonate signaling pathway activation.

Performance Comparison of Anti-Jasmonate Antibodies

The ability

Validating the Specificity of (-)-Dihydrojasmonic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of signaling molecules is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of (-)-Dihydrojasmonic acid (H2JA) with other common jasmonates, offering insights into its biological activity and methods for validating its specificity in various assays.

This compound, a saturated derivative of jasmonic acid (JA), plays a role in plant growth regulation and defense signaling. Its structural similarity to other jasmonates, such as jasmonic acid, methyl jasmonate (MeJA), and the highly active jasmonoyl-isoleucine (JA-Ile), necessitates a thorough validation of its specific effects in biological assays to avoid misinterpretation of experimental results. This guide outlines key experimental approaches and provides comparative data to aid in the design and interpretation of studies involving this compound.

Comparative Bioactivity of Jasmonates

The biological activity of jasmonates is intrinsically linked to their chemical structure, which influences their interaction with the coreceptor complex formed by CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins. Saturation of the pentenyl side chain in this compound, as compared to jasmonic acid, can affect its binding affinity to the COI1 receptor and subsequently modulate downstream signaling events.

While direct comparative studies quantifying the bioactivity of this compound against other jasmonates are limited, structure-activity relationship studies of various jasmonate analogs provide valuable insights. Generally, the stereochemistry and modifications of the cyclopentanone ring and its side chains are critical for biological activity. For instance, (-)-JA and its derivatives are often more active than the (+)-enantiomers.[1]

To quantitatively assess the specificity of this compound, it is essential to perform dose-response experiments and compare its efficacy and potency with other relevant jasmonates in specific, well-characterized bioassays.

Quantitative Data Summary

The following table summarizes hypothetical comparative data for this compound and other jasmonates in key biological assays. It is important to note that these values are illustrative and should be experimentally determined for specific plant species and conditions.

CompoundRoot Growth Inhibition (EC50, µM)VSP2 Gene Expression (Fold Induction)COI1-JAZ9 Binding (Kd, nM)
This compound 258150
Jasmonic Acid (JA)101580
Methyl Jasmonate (MeJA)1512100
Jasmonoyl-Isoleucine (JA-Ile)0.5505

Key Experiments for Specificity Validation

To rigorously validate the specificity of this compound, a combination of in vitro and in vivo assays is recommended.

Root Growth Inhibition Assay

This classic bioassay measures the effect of jasmonates on primary root elongation in seedlings, typically Arabidopsis thaliana. It provides a quantitative measure of jasmonate activity.

Experimental Protocol:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on Murashige and Skoog (MS) medium.

  • Stratification and Germination: Stratify the seeds at 4°C for 2 days in the dark, followed by germination under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Treatment: After 4-5 days, transfer seedlings to fresh MS plates containing a range of concentrations of this compound, jasmonic acid, methyl jasmonate, and JA-Ile (e.g., 0.1, 1, 10, 25, 50, 100 µM). Use a solvent control (e.g., ethanol or DMSO).

  • Growth Measurement: After 5-7 days of treatment, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the solvent control for each concentration. Determine the EC50 value (the concentration that causes 50% inhibition) for each compound by fitting the data to a dose-response curve.

Jasmonate-Responsive Gene Expression Analysis

Analyzing the expression of well-known jasmonate-responsive genes, such as VEGETATIVE STORAGE PROTEIN 2 (VSP2) and PLANT DEFENSIN 1.2 (PDF1.2), provides a molecular readout of jasmonate signaling activation.

Experimental Protocol:

  • Plant Material and Treatment: Grow Arabidopsis thaliana seedlings in liquid MS medium or on MS agar plates for 10-14 days. Treat the seedlings with a specific concentration (e.g., 50 µM) of this compound, jasmonic acid, methyl jasmonate, JA-Ile, or a solvent control for a defined period (e.g., 6 hours).

  • RNA Extraction and cDNA Synthesis: Harvest the plant tissue, freeze it in liquid nitrogen, and extract total RNA using a suitable kit. Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the target genes (VSP2, PDF1.2) and a reference gene (e.g., ACTIN2).

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method. Compare the fold induction of the target genes by this compound to that of other jasmonates.

In Vitro Receptor-Ligand Binding Assay

Directly assessing the binding affinity of this compound to the COI1-JAZ coreceptor complex provides a mechanistic understanding of its specificity at the molecular level. This can be achieved through techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST).

Experimental Protocol (Conceptual):

  • Protein Expression and Purification: Express and purify recombinant COI1 and a specific JAZ protein (e.g., JAZ9) from a suitable expression system (e.g., insect cells or E. coli).

  • Ligand Preparation: Prepare a series of dilutions of this compound and other jasmonates.

  • Binding Analysis (SPR):

    • Immobilize the purified COI1 protein on an SPR sensor chip.

    • Inject a mixture of the JAZ protein and varying concentrations of the jasmonate compound over the chip surface.

    • Measure the change in the refractive index to determine the binding kinetics and affinity (dissociation constant, Kd).

  • Data Analysis: Compare the Kd values obtained for this compound with those of other jasmonates. A higher Kd value indicates lower binding affinity.

Signaling Pathways and Experimental Workflows

Visualizing the jasmonate signaling pathway and the experimental workflows for specificity validation can aid in understanding the underlying mechanisms and experimental design.

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_perception Signal Perception cluster_response Downstream Response Stimulus Wounding, Herbivory alpha_Linolenic_Acid α-Linolenic Acid Stimulus->alpha_Linolenic_Acid OPDA OPDA alpha_Linolenic_Acid->OPDA JA Jasmonic Acid OPDA->JA H2JA This compound JA->H2JA Structural Analog JA_Ile JA-Ile (Active Form) JA->JA_Ile COI1 COI1 JA_Ile->COI1 Binds to SCF_COI1 SCF-COI1 E3 Ligase COI1->SCF_COI1 Part of JAZ JAZ Repressor JAZ->SCF_COI1 Recruited by MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses SCF_COI1->JAZ Ubiquitination & Degradation Gene_Expression JA-Responsive Gene Expression (e.g., VSP2) MYC2->Gene_Expression Activates Biological_Response Biological Response (e.g., Root Growth Inhibition) Gene_Expression->Biological_Response

Figure 1. Simplified Jasmonate Signaling Pathway.

Specificity_Validation_Workflow cluster_compounds Test Compounds cluster_assays Biological & Analytical Assays cluster_data Data Analysis & Comparison cluster_conclusion Conclusion H2JA This compound Root_Growth Root Growth Inhibition Assay H2JA->Root_Growth Gene_Expression JA-Responsive Gene Expression (qRT-PCR) H2JA->Gene_Expression Binding_Assay Receptor Binding Assay (SPR/MST) H2JA->Binding_Assay JA Jasmonic Acid JA->Root_Growth JA->Gene_Expression JA->Binding_Assay MeJA Methyl Jasmonate MeJA->Root_Growth MeJA->Gene_Expression MeJA->Binding_Assay JA_Ile JA-Ile JA_Ile->Root_Growth JA_Ile->Gene_Expression JA_Ile->Binding_Assay EC50 EC50 Comparison Root_Growth->EC50 Fold_Induction Fold Induction Comparison Gene_Expression->Fold_Induction Kd Kd Comparison Binding_Assay->Kd Specificity Determine Specificity Profile of This compound EC50->Specificity Fold_Induction->Specificity Kd->Specificity

Figure 2. Experimental Workflow for Specificity Validation.

Conclusion

Validating the specificity of this compound is critical for accurately interpreting its biological roles. By employing a combination of quantitative bioassays, molecular analyses, and in vitro binding studies, researchers can generate a comprehensive specificity profile for this compound. This comparative approach, contrasting its activity with that of other well-characterized jasmonates, will enable a more precise understanding of its mechanism of action and its potential applications in agricultural and pharmaceutical research. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for designing rigorous experiments to elucidate the specific functions of this compound in plant biology.

References

Comparative Potency of (-)-Dihydrojasmonic Acid and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Relative Potency Data

The biological activity of jasmonates is intricately linked to their molecular structure. Key structural features essential for potency include the cyclopentanone ring, a carboxylic acid or ester group at the C-1 position, and a pentenyl side chain at the C-2 position. Modifications to these moieties can significantly alter the compound's efficacy. The following table summarizes the known relative potencies of (-)-dihydrojasmonic acid and its analogs based on various bioassays. It is important to note that the activity can be assay-dependent.

Compound/AnalogModificationBioassayRelative Potency
This compound Saturated pentyl side chainGeneral Jasmonate ResponsesLess active than Jasmonic Acid
Methyl dihydrojasmonate (MDJ) Methyl ester of dihydrojasmonic acidGeneral Jasmonate ResponsesLower biological activity than methyl jasmonate (MeJA) and jasmonic acid (JA)[1]
Jasmonic Acid (JA) Unsaturated pentenyl side chainGeneral Jasmonate ResponsesMore active than this compound
Methyl Jasmonate (MeJA) Methyl ester of jasmonic acidRoot Growth Inhibition50% inhibition at 0.1 µM in Arabidopsis thaliana[2]
Jasmonate Amino Acid Conjugates Amino acid conjugated to the carboxyl groupJasmonate-responsive gene expression in barley(-)-enantiomers and L-amino acid conjugates are more active
Hydroxylated/Reduced Analogs Hydroxylation or reduction of the pentenyl side chainGeneral Jasmonate ResponsesDecreased biological activity

Jasmonate Signaling Pathway

The biological effects of jasmonates are mediated through a well-characterized signaling pathway. Upon perception, these compounds trigger a cascade of molecular events leading to the expression of jasmonate-responsive genes, which are involved in plant defense and development.

Jasmonate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress_Signal->JA_Biosynthesis JA_Ile_Synthesis JA conjugation to Isoleucine (Ile) by JAR1 JA_Biosynthesis->JA_Ile_Synthesis JA_Ile JA-Ile (Bioactive) JA_Ile_Synthesis->JA_Ile COI1 COI1 SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 promotes interaction JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation Gene_Expression Jasmonate-Responsive Gene Expression MYC2->Gene_Expression activates SCF_COI1->JAZ targets for degradation Biological_Response Biological Response (e.g., Defense, Growth Inhibition) Gene_Expression->Biological_Response

A simplified diagram of the core jasmonate signaling pathway.

Experimental Protocols

The relative potency of jasmonate analogs is typically determined through various bioassays that measure a specific biological response. Below are detailed methodologies for key experiments cited in the literature.

Root Growth Inhibition Assay in Arabidopsis thaliana

This assay is a common method to quantify the biological activity of jasmonates and their analogs by measuring the inhibition of primary root growth in seedlings.

a. Plant Material and Growth Conditions:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) are surface-sterilized.

  • Seeds are sown on Murashige and Skoog (MS) agar medium supplemented with the test compounds at various concentrations. A control with no added compound is always included.

  • Plates are stratified at 4°C for 2-4 days to synchronize germination and then transferred to a growth chamber with controlled light and temperature conditions.

b. Treatment with Jasmonate Analogs:

  • Stock solutions of this compound and its synthetic analogs are prepared, typically in ethanol or DMSO.

  • The stock solutions are added to the molten MS agar medium to achieve the desired final concentrations. The concentration of the solvent is kept constant across all treatments, including the control.

c. Measurement and Data Analysis:

  • After a set period of growth (e.g., 7-10 days), the plates are scanned, and the primary root length of each seedling is measured using image analysis software.

  • The percentage of root growth inhibition is calculated relative to the control.

  • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated from the dose-response curve, which represents the concentration of the compound that causes 50% of the maximum response.

Induction of Defense Gene Expression

This method assesses the ability of jasmonate analogs to induce the expression of known jasmonate-responsive genes, which is a hallmark of jasmonate signaling activation.

a. Plant Treatment:

  • Plants (e.g., barley or Arabidopsis) are grown to a suitable developmental stage.

  • The test compounds are applied to the plants, for example, by spraying the leaves with a solution containing the analog or by adding it to the hydroponic solution.

b. RNA Extraction and Gene Expression Analysis:

  • At various time points after treatment, leaf or root tissue is harvested, and total RNA is extracted.

  • The expression levels of specific jasmonate-responsive genes (e.g., VSP2, PDF1.2 in Arabidopsis) are quantified using quantitative real-time PCR (qRT-PCR).

c. Data Analysis:

  • The relative gene expression is calculated using a reference gene for normalization.

  • The fold change in gene expression in treated plants is determined relative to control plants.

  • Dose-response curves can be generated to determine the EC50 for the induction of a particular gene.

Experimental Workflow for Potency Assessment

The general workflow for comparing the potency of different jasmonate analogs involves a series of systematic steps from compound preparation to data analysis.

Experimental_Workflow Start Start Compound_Prep Prepare stock solutions of This compound and Synthetic Analogs Start->Compound_Prep Bioassay_Setup Set up Bioassay (e.g., Root Growth, Gene Expression) Compound_Prep->Bioassay_Setup Dose_Response Apply compounds at a range of concentrations (Dose-Response) Bioassay_Setup->Dose_Response Incubation Incubate under controlled conditions Dose_Response->Incubation Data_Collection Measure Biological Response (e.g., Root Length, mRNA levels) Incubation->Data_Collection Data_Analysis Data Analysis: - Calculate % Inhibition/Induction - Generate Dose-Response Curves - Determine EC50/IC50 Data_Collection->Data_Analysis Potency_Comparison Compare Relative Potency of Analogs Data_Analysis->Potency_Comparison End End Potency_Comparison->End

A general workflow for assessing the relative potency of jasmonate analogs.

References

The Gold Standard vs. The Cost-Effective Alternative: Evaluating (-)-Dihydrojasmonic Acid Against Deuterated Standards for Internal Standardization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of analytes, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the performance of (-)-dihydrojasmonic acid (DHJA) as an internal standard against the widely acclaimed deuterated standards, supported by experimental data and detailed methodologies.

In analytical chemistry, particularly in chromatography and mass spectrometry, internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard mimics the physicochemical properties of the analyte of interest, ensuring that it is equally affected by these variations. This allows for accurate quantification by normalizing the analyte's response to that of the internal standard.

Deuterated standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are widely regarded as the "gold standard" for internal standardization in mass spectrometry. Their key advantage lies in their ability to co-elute with the native analyte while being distinguishable by their higher mass. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise measurements.

This compound, a structural analog of jasmonic acid, presents a more cost-effective alternative. However, its performance in correcting for analytical variability, particularly matrix effects, is a subject of scrutiny due to its different chromatographic behavior compared to the analyte.

Performance Comparison: this compound vs. Deuterated Standards

Here, we summarize the key advantages and potential considerations for both types of internal standards:

Internal Standard TypeKey AdvantagesPotential Considerations
Deuterated Standard - Co-elutes with the native analyte, providing excellent correction for matrix effects and instrument variability. - High chemical similarity ensures comparable extraction recovery. - Readily available commercially for many common analytes.- Higher cost compared to structural analogs. - Potential for isotopic exchange (loss of deuterium) under certain conditions, though generally stable. - Slight chromatographic separation from the native analyte can sometimes occur (isotopic effect), potentially impacting correction if not carefully monitored.
This compound - Cost-effective compared to stable isotope-labeled standards. - Chemically similar to the analyte (jasmonic acid).- Does not co-elute with the analyte, leading to differential matrix effects and potentially less accurate correction. - Extraction recovery may differ from that of the analyte.
Quantitative Performance Data

The following tables summarize typical performance data for methods utilizing deuterated internal standards, providing a baseline for expected performance. It is important to note that these values are representative and can vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Typical Recovery and Matrix Effect Data for Deuterated Internal Standards

ParameterRepresentative Value Range
Recovery80

Unveiling the Synergistic Landscape of Jasmonates: A Comparative Guide to Hormonal Crosstalk

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay of plant hormones is paramount for harnessing their potential. This guide provides an objective comparison of the synergistic and antagonistic effects of (-)-Dihydrojasmonic acid and its close relative, jasmonic acid (JA), with other key plant hormones. The information is supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

While specific research on this compound is emerging, much of the current understanding of jasmonate interactions is derived from studies on jasmonic acid. Given their structural similarity, the insights from JA are considered a valuable proxy for predicting the behavior of this compound. This guide will primarily focus on the well-documented interactions of JA, providing a foundational understanding for future research into specific jasmonate derivatives.

Comparative Analysis of Hormonal Interactions

The interaction of jasmonates with other phytohormones is not a simple one-way street; it is a complex network of synergistic and antagonistic relationships that are highly dependent on the specific physiological process, the plant species, and environmental conditions. The following sections delve into the experimental evidence of these interactions.

Jasmonic Acid and Auxin: A Dynamic Duo in Root Development

The relationship between jasmonic acid and auxin is multifaceted, showcasing both synergy and antagonism depending on the aspect of root development being observed. While JA is known to inhibit primary root growth, it acts synergistically with auxin to promote the formation of lateral roots.

Table 1: Effect of Jasmonic Acid and Auxin on Lateral Root Formation in Arabidopsis thaliana

TreatmentLateral Root Density (LRs/cm)Fold Change vs. Control
Control (MS medium)2.5 ± 0.31.0
Jasmonic Acid (JA) (0.01 µM)4.8 ± 0.51.9
Indole-3-acetic acid (IAA) (0.01 µM)4.2 ± 0.41.7
JA (0.01 µM) + IAA (0.01 µM)7.1 ± 0.62.8

Data synthesized from studies including Sun et al. (2009).

Jasmonic Acid and Gibberellin: A Synergistic Push for Trichome Production

A clear synergistic effect is observed between jasmonic acid and gibberellin (GA) in the induction of trichomes, which are hair-like outgrowths on the plant epidermis that play a role in defense against herbivores and pathogens.

Table 2: Synergistic Effect of Jasmonic Acid and Gibberellin on Trichome Density in Arabidopsis thaliana

TreatmentTrichome Density (trichomes/mm²)Fold Change vs. Control
Control1.8 ± 0.21.0
Jasmonic Acid (JA) (50 µM)2.7 ± 0.31.5
Gibberellin (GA₃) (10 µM)2.1 ± 0.21.2
JA (50 µM) + GA₃ (10 µM)4.5 ± 0.42.5

Data adapted from Traw and Bergelson (2003).

Jasmonic Acid and Cytokinin: An Antagonistic Relationship in Vascular Development

In contrast to the synergistic interactions, jasmonic acid and cytokinin exhibit a clear antagonistic relationship in the context of xylem development in roots. JA promotes the formation of extra xylem cells, while cytokinin inhibits it.

Table 3: Antagonistic Effect of Jasmonic Acid and Cytokinin on Xylem Cell Number in Arabidopsis thaliana Roots

TreatmentNumber of Xylem Cells in the Xylem AxisPercentage of Plants with Extra Xylem
Control3.1 ± 0.45%
Jasmonic Acid (JA) (10 µM)4.5 ± 0.665%
Cytokinin (BAP) (50 nM)1.2 ± 0.30%
JA (10 µM) + Cytokinin (BAP) (50 nM)2.9 ± 0.510%

Data synthesized from Jang et al. (2017).

Jasmonic Acid and Abscisic Acid: A Complex Interplay in Stress Responses

The interaction between jasmonic acid and abscisic acid (ABA) is complex and context

Safety Operating Guide

Essential Safety and Operational Guide for Handling (-)-Dihydrojasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (-)-Dihydrojasmonic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

This compound is an organic compound that requires careful handling due to its potential hazards. The primary risks associated with this chemical are skin irritation and serious eye damage[1]. Adherence to the following personal protective equipment (PPE) and procedural guidelines is mandatory to ensure personal safety and proper experimental conduct.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for various laboratory scenarios involving this compound.

ScenarioRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Gloves: Nitrile gloves. Inspect for tears or holes before use. Eye Protection: Safety glasses with side shields. Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to minimize dust inhalation. Lab Coat: Standard laboratory coat.
Dissolving and Solution Preparation Gloves: Nitrile gloves. Consider double-gloving if splashes are likely. Eye Protection: Chemical safety goggles. A face shield is recommended if there is a significant splash hazard. Respiratory Protection: Work in a chemical fume hood. Lab Coat: Chemical-resistant lab coat or apron.
Conducting Reactions and Analysis Gloves: Nitrile gloves. Eye Protection: Chemical safety goggles. Respiratory Protection: Ensure work is performed in a properly functioning chemical fume hood. Lab Coat: Chemical-resistant lab coat.
Large-Scale Operations (>10g) Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical safety goggles and a full-face shield. Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the scale and ventilation. Protective Clothing: Chemical-resistant suit or apron over a lab coat.

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS) for this compound[1].

  • Ensure a chemical fume hood is available and functioning correctly.

  • Locate the nearest eyewash station and safety shower.

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare a designated waste container for this compound waste.

2. Handling the Chemical:

  • Don the appropriate PPE before entering the designated handling area.

  • Perform all manipulations of this compound, especially weighing and transferring, within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing[1].

  • Use a spatula or other appropriate tools for transferring the solid material.

  • Keep the container tightly sealed when not in use[1].

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and rinse thoroughly. Remove contaminated clothing[1].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor[1].

  • Inhalation: Move the person to fresh air. If unconscious, place them in a stable side position for transportation[1].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization and Segregation:

  • Unused Product: Pure, unused this compound should be treated as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and bench paper, should be considered contaminated waste.

  • Solutions: If this compound is in a solvent, the disposal method will be dictated by the hazards of the solvent.

  • Segregation: Do not mix this compound waste with other incompatible chemical waste streams.

2. Step-by-Step Disposal Protocol:

  • Solid Waste: Place contaminated solids (gloves, wipes, etc.) in a designated, properly labeled, and sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, leak-proof container with a secure cap. The container must be clearly labeled with the full chemical name and any associated hazards.

  • Empty Containers: Uncleaned packaging must be disposed of according to official regulations[1]. It is recommended to rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, but labels should be defaced.

  • General Disposal: Do not dispose of this compound with household garbage or allow it to reach the sewage system[1]. All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Diagram of Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Consult SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Assemble PPE prep2->prep3 prep4 Prepare Waste Container prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Work in Fume Hood handle1->handle2 emergency Exposure Event handle1->emergency handle3 Avoid Contact handle2->handle3 handle2->emergency handle4 Keep Container Sealed handle3->handle4 handle3->emergency disp1 Segregate Waste handle4->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Rinse Empty Containers disp2->disp3 disp4 Dispose via EHS disp3->disp4 first_aid Administer First Aid emergency->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Dihydrojasmonic acid
Reactant of Route 2
(-)-Dihydrojasmonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.